molecular formula C11H10BrNO2 B035526 Ethyl 4-bromo-1H-indole-2-carboxylate CAS No. 103858-52-2

Ethyl 4-bromo-1H-indole-2-carboxylate

Cat. No.: B035526
CAS No.: 103858-52-2
M. Wt: 268.11 g/mol
InChI Key: KNPDUPLMXYEJAU-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1H-indole-2-carboxylate (CAS 103858-52-2) is a versatile and high-value brominated indole derivative specifically designed for advanced research applications in medicinal and synthetic chemistry. This compound serves as a crucial synthetic intermediate for constructing complex molecular architectures. Key Research Applications: Pharmaceutical Building Block: The 4-bromo substituent on the indole scaffold makes this compound an ideal precursor for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of novel bioactive molecules. Indole-2-carboxylate derivatives are recognized as privileged structures in drug discovery, with documented research into their potential as inhibitors for targets like HIV-1 integrase . Synthesis of Functionalized Indoles: This ester is a fundamental starting material for generating diverse indole-based chemical libraries. It can be readily transformed into other key derivatives, such as indole-2-carbohydrazide, which can subsequently be cyclized to form novel heterocyclic systems like thiazoles, or condensed with aldehydes to generate hydrazone derivatives for biological screening . Material Science and Chemical Biology: As a multifaceted building block, it supports research in developing new α-glucosidase inhibitors and other therapeutically relevant compounds, highlighting the broad utility of the indole core in chemical biology . Technical Information: CAS Number: 103858-52-2 Molecular Formula: C 11 H 10 BrNO 2 Molecular Weight: 268.11 g/mol Note: This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPDUPLMXYEJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451002
Record name Ethyl 4-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103858-52-2
Record name Ethyl 4-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-bromo-1H-indole-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-bromo-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core structure. The strategic placement of a bromine atom at the 4-position and an ethyl carboxylate group at the 2-position makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and its significance as a building block in the development of pharmacologically active molecules.

Chemical Structure and Properties

The molecule consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring. The bromine substituent is located on the benzene portion of the core, while the ethyl ester group is attached to the pyrrole ring.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 103858-52-2
Molecular Formula C₁₁H₁₀BrNO₂ [1][2]
Molecular Weight 268.11 g/mol [2]
Appearance White to yellow solid/powder [3][4]
Storage Temperature Room Temperature, sealed in dry conditions [1][4]
SMILES O=C(C(N1)=CC2=C1C=CC=C2Br)OCC [1]

| InChI Key | LWRLKENDQISGEU-UHFFFAOYSA-N |[2] |

Spectroscopic Data: While specific spectral data for this compound is not readily available in the provided search results, the following are expected characteristics based on its structure and data for analogous compounds[5][6]:

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, distinct aromatic protons in the 7-8 ppm range, and a broad singlet for the N-H proton of the indole ring, typically above 8.5 ppm.

  • ¹³C NMR: Carbon signals for the ethyl ester, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the indole ring carbons are expected.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-Br stretching in the lower frequency region.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Caption: 2D structure of this compound.

Synthesis Protocols

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. A common and effective method is the Fischer indole synthesis. While a specific protocol for the 4-bromo derivative was not found, a general procedure can be outlined based on the synthesis of structurally similar compounds.[7][8]

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

  • Step 1: Formation of Hydrazone.

    • To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

    • Heat the mixture to reflux for approximately 5-10 minutes.

    • Cool the reaction mixture to room temperature, allowing the corresponding ethyl pyruvate-3-bromophenylhydrazone to precipitate.

    • Collect the solid product by filtration and dry under vacuum.

  • Step 2: Cyclization.

    • Suspend the dried hydrazone (1.0 eq) in a suitable high-boiling solvent such as ethylene glycol.

    • Add a Lewis acid catalyst, for example, anhydrous zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).

    • Heat the mixture to 150-170°C under a nitrogen atmosphere for 2-5 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

experimental_workflow General Synthesis Workflow (Fischer Indole Synthesis) cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start 3-Bromophenylhydrazine + Ethyl Pyruvate reflux Reflux in Ethanol start->reflux precipitate Cool & Precipitate reflux->precipitate filtration1 Filter & Dry precipitate->filtration1 hydrazone Hydrazone Intermediate filtration1->hydrazone add_catalyst Add Lewis Acid Catalyst (e.g., ZnCl2) hydrazone->add_catalyst heat Heat (150-170°C) add_catalyst->heat quench Quench with Ice-Water heat->quench extract Extract with Ethyl Acetate quench->extract crude_product Crude Product extract->crude_product chromatography Silica Gel Chromatography crude_product->chromatography final_product Pure Ethyl 4-bromo- 1H-indole-2-carboxylate chromatography->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmaceutical agents.[9][10] Bromo-substituted indole derivatives, such as this compound, serve as crucial intermediates for creating molecular diversity. The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.[11] The ester moiety can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups.[11][12]

Derivatives of bromo-indole-2-carboxylic acids have shown significant potential as inhibitors of key signaling pathways implicated in cancer.[11] Specifically, they have been investigated as inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of cell proliferation and angiogenesis in tumors.[11]

signaling_pathway Role of Indole Derivatives in RTK Signaling Inhibition cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ligand Growth Factor (e.g., EGF, VEGF) rtk Receptor Tyrosine Kinase (EGFR/VEGFR) ligand->rtk Binds adp ADP rtk->adp pathway Downstream Signaling (RAS/MAPK, PI3K/AKT) rtk->pathway Activates atp ATP atp->rtk Phosphorylates response Cellular Response (Proliferation, Angiogenesis) pathway->response inhibitor Indole-based Kinase Inhibitor (Derivative) inhibitor->rtk Blocks ATP binding site

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from closely related bromo-indole compounds suggest that it should be handled with care.[3][13][14]

Table 2: General Safety Information

Hazard Class Description Precautionary Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[3][13] P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection.[1][3]
Skin Irritation Causes skin irritation.[3][14] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation Causes serious eye irritation.[3][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

| Target Organ Toxicity | May cause respiratory irritation.[3][14] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a dry, cool place.[3][15]

References

Physical and chemical properties of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-bromo-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its indole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. The presence of a bromine atom at the 4-position and an ethyl ester group at the 2-position provides versatile handles for further chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its known physical, chemical, and safety properties, alongside relevant experimental protocols.

Core Properties and Identification

The fundamental identifiers and properties of this compound are summarized below. These data are essential for substance identification, handling, and experimental design.

Table 1: General and Identification Data

Property Value Source
IUPAC Name This compound [1]
CAS Number 103858-52-2 [1][2][3]
Molecular Formula C₁₁H₁₀BrNO₂ [1][3]
Molecular Weight 268.11 g/mol [2]
Synonyms 4-Bromoindole-2-carboxylic acid ethyl ester; 4-Bromo-1H-indole-2-carboxylic acid ethyl ester [1]

| InChI Key | KNPDUPLMXYEJAU-UHFFFAOYSA-N | |

Physical and Chemical Properties

Table 2: Physical Properties

Property Value Notes
Melting Point Data not available A related compound, ethyl 5-bromoindole-2-carboxylate, has a melting point of 165 °C[4].
Boiling Point Data not available Predicted boiling point for the 5-bromo isomer is 394.7±22.0 °C[4].
Appearance Solid (inferred) The form is not explicitly stated, but related indole carboxylates are typically solids at room temperature[4][5].

| Solubility | Data not available | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. |

Spectral Data

While specific spectra for this compound are not publicly provided, vendors indicate the availability of analytical data such as ¹H NMR, HPLC, and LC-MS for purchased lots, which are standard for structural confirmation and purity assessment.[6]

Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. Its reactivity is centered around three main functional groups:

  • Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, a common strategy in indole chemistry.

  • Aromatic Ring: The bromine atom at the C4 position can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to the indole core. The electron-rich indole ring is also susceptible to electrophilic substitution, although the ester group at C2 is deactivating.

  • Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-1H-indole-2-carboxylic acid. This acid can then be used in amide coupling reactions or other carboxylate chemistries.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

Category Information Source
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

It is recommended to handle this compound in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some suppliers note the need for cold-chain transportation, suggesting that storage in a cool, dry place is advisable to ensure long-term stability.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established procedures for analogous compounds.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indole derivatives. The following protocol is adapted from a procedure for a structurally similar compound, ethyl 4-bromo-7-methylindole-2-carboxylate.[7]

Step 1: Formation of Hydrazone

  • In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 5-bromo-2-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Heat the solution to facilitate dissolution.

  • Slowly add ethyl pyruvate (1.1 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for approximately 5-10 minutes.

  • Cool the reaction mixture to room temperature to allow the precipitation of the ethyl pyruvate-5-bromo-2-methylphenylhydrazone product.

  • Collect the solid product by filtration and dry thoroughly.

Step 2: Cyclization to Indole

  • Charge a reactor with the dried hydrazone from Step 1.

  • Add a catalyst, such as anhydrous zinc chloride, and a high-boiling solvent like ethylene glycol.

  • Blanket the reaction with an inert atmosphere (e.g., nitrogen).

  • Heat the mixture to 150-170 °C and maintain for 2-4.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

  • The crude product is then purified via column chromatography.

Fischer_Indole_Synthesis Reactant1 Substituted Phenylhydrazine Condensation Condensation (Ethanol, Reflux) Reactant1->Condensation Reactant2 Ethyl Pyruvate Reactant2->Condensation Intermediate Hydrazone Intermediate Cyclization Cyclization (ZnCl₂, 150-170 °C) Intermediate->Cyclization Product This compound Condensation->Intermediate Cyclization->Product

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

General Purification and Analysis Protocol

Purification:

  • The crude product obtained from synthesis is typically purified using silica gel column chromatography.[8]

  • A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is commonly employed.

  • The polarity of the eluent is gradually increased to isolate the desired product from impurities. Fractions are collected and monitored by TLC.

Analysis:

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and identify fractions containing the product during chromatography.

  • High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the compound.[6]

Conclusion

This compound is a well-defined chemical intermediate with a clear profile of reactivity centered on its N-H, C-Br, and ester functionalities. While some experimental physical data points are sparse in the literature, its identity, safety profile, and synthetic utility are well-established. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in synthetic chemistry and drug discovery programs.

References

A Technical Guide to the Spectral Analysis of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-bromo-1H-indole-2-carboxylate. Due to the limited availability of public spectral data for this specific compound, this guide presents the spectral data for the closely related analogue, Ethyl 1H-indole-2-carboxylate , as a reference. The expected variations in the spectra due to the 4-bromo substitution are also discussed. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of indole derivatives in drug discovery and development.

Spectral Data Summary

The following tables summarize the key spectral data for Ethyl 1H-indole-2-carboxylate.

Table 1: ¹H NMR Spectral Data of Ethyl 1H-indole-2-carboxylate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.90br s-NH
7.66d8.0H-4
7.43d8.3H-7
7.29t7.7H-6
7.12t7.5H-5
7.08s-H-3
4.40q7.1-OCH₂CH₃
1.41t7.1-OCH₂CH₃

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Expected Influence of 4-Bromo Substitution: The introduction of a bromine atom at the C-4 position is expected to cause a downfield shift for the adjacent protons (H-3 and H-5) due to its electron-withdrawing inductive effect. The coupling patterns of the aromatic protons would also be altered.

Table 2: ¹³C NMR Spectral Data of Ethyl 1H-indole-2-carboxylate

Chemical Shift (δ) ppmAssignment
162.5C=O
136.6C-7a
127.8C-3a
126.3C-2
124.6C-6
122.3C-4
120.6C-5
111.4C-7
102.5C-3
61.5-OCH₂CH₃
14.5-OCH₂CH₃

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Expected Influence of 4-Bromo Substitution: The carbon atom directly attached to the bromine (C-4) would experience a significant downfield shift. The chemical shifts of the neighboring carbon atoms would also be affected.

Table 3: IR Spectral Data of Ethyl 1H-indole-2-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
3300Strong, BroadN-H Stretch
1680StrongC=O Stretch (Ester)
1520, 1450MediumC=C Aromatic Stretch
1240StrongC-O Stretch (Ester)
750StrongC-H Bending (ortho-disubstituted)

Sample preparation: KBr pellet.

Expected Influence of 4-Bromo Substitution: The IR spectrum of this compound would be very similar to the unsubstituted analogue. A C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, but it may be weak and difficult to assign definitively.

Table 4: Mass Spectrometry Data of Ethyl 1H-indole-2-carboxylate

m/zRelative Intensity (%)Assignment
189100[M]⁺
14485[M - OCH₂CH₃]⁺
11660[M - COOCH₂CH₃]⁺

Ionization method: Electron Ionization (EI).

Expected Influence of 4-Bromo Substitution: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peaks would be at m/z 267 and 269. The fragmentation pattern would be similar, with fragments also showing this isotopic signature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 30-45°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: 0 to 220 ppm

    • Proton decoupling: Broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples in solution.

  • Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep NMR_Data Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of Ethyl 4-bromo-1H-indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-bromo-1H-indole-2-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in common laboratory solvents. It includes a detailed experimental protocol based on the reliable shake-flask method, a qualitative discussion on expected solubility based on the compound's structure, and a proposed synthetic workflow. This guide aims to equip researchers with the necessary tools and information to effectively work with this compound.

Introduction

This compound (CAS No: 103858-52-2) is a substituted indole derivative.[1][2][3][4] The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. Understanding the solubility of this particular derivative is crucial for its application in drug design, process development, and various chemical syntheses. Solubility dictates the choice of solvents for reactions, purification methods like crystallization, and formulation strategies for potential therapeutic agents. This guide provides a foundational understanding of its likely solubility and the means to quantify it.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made. The molecule possesses both hydrophobic and moderately polar characteristics. The ethyl ester and the indole nitrogen's ability to act as a hydrogen bond donor introduce some polarity. However, the bulky brominated benzene ring portion of the indole structure is largely nonpolar.

It is therefore anticipated that this compound will exhibit:

  • Low solubility in highly polar protic solvents like water .

  • Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

  • Good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone .

  • Moderate solubility in alcohols such as ethanol and methanol .

These predictions are based on the general principle of "like dissolves like". For precise, quantitative data, experimental determination is necessary.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Shake-Flask
Ethanol25Shake-Flask
Methanol25Shake-Flask
Acetone25Shake-Flask
Ethyl Acetate25Shake-Flask
Dichloromethane25Shake-Flask
Chloroform25Shake-Flask
Dimethyl Sulfoxide (DMSO)25Shake-Flask
N,N-Dimethylformamide (DMF)25Shake-Flask

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

4.1. Materials

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard and sample preparation

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, let the vials stand to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

4.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-72 hours) prep2->equil1 sep1 Settle or Centrifuge equil1->sep1 analysis1 Filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC-UV) analysis2->analysis3 result Solubility Data analysis3->result Calculate Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Synthetic Pathway Overview

This compound can be synthesized through various methods, with a common approach being the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.

5.1. Proposed Synthesis Workflow

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (Fischer Indolization) start 3-Bromophenylhydrazine step1 Acid Catalyst (e.g., Acetic Acid) reagent1 Ethyl pyruvate intermediate1 Hydrazone Intermediate step2 Acid Catalyst (e.g., H2SO4, PPA) + Heat intermediate1->step2 product This compound step1->intermediate1 step2->product

References

The Biological Frontier of Ethyl 4-bromo-1H-indole-2-carboxylate Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom, particularly at the 4-position of the indole ring, coupled with an ethyl carboxylate at the 2-position, gives rise to a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of Ethyl 4-bromo-1H-indole-2-carboxylate derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the this compound scaffold have emerged as a noteworthy class of compounds with potent antiproliferative activities against various cancer cell lines. While specific data for derivatives directly from this core structure is still emerging, studies on closely related bromo-indole structures provide significant insights into their potential mechanisms and efficacy.

Quantitative Anticancer Data

The following table summarizes the anticancer activity of representative bromo-indole derivatives, highlighting their potency against different cancer cell lines. It is important to note that these are analogues, and the activity of direct derivatives of this compound may vary.

Compound/Derivative ClassCancer Cell LineAssayIC50 / ActivityReference
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (5-bromo derivative)T47D (Breast Cancer)Cytotoxicity AssayIC50 = 2.4 µM[1]
1H-indole-2-carboxylic acid derivativesBel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer)Anti-proliferation AssayPotent inhibitory activities[2]
Mechanism of Action: Disruption of Mitosis and Signaling Pathways

The anticancer effects of bromo-indole derivatives are often attributed to their ability to interfere with critical cellular processes such as mitosis and key signaling pathways that regulate cell growth and survival. One of the proposed mechanisms involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Mitosis_Inhibition cluster_0 Cell Cycle Progression cluster_1 Mechanism of Action G2 Phase G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) G1 Phase G1 Phase M Phase (Mitosis)->G1 Phase Mitotic Arrest Mitotic Arrest M Phase (Mitosis)->Mitotic Arrest Blocked by S Phase S Phase G1 Phase->S Phase S Phase->G2 Phase Bromo-indole Derivative Bromo-indole Derivative Microtubule Destabilization Microtubule Destabilization Bromo-indole Derivative->Microtubule Destabilization Inhibits Microtubule Destabilization->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Proposed mechanism of mitotic inhibition by bromo-indole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom can enhance the lipophilicity and electronic properties of the molecule, often leading to improved antibacterial and antifungal activities.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for 5-bromo-indole-2-carboxamide derivatives, which are structurally related to the core topic and indicate the potential of this class of compounds.

CompoundBacterial StrainMIC (µg/mL)Reference
5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a)Escherichia coli0.35[3]
Pseudomonas aeruginosa0.45[3]
Klebsiella pneumoniae0.55[3]
Salmonella Typhi0.65[3]
5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7b)Escherichia coli0.40[3]
Pseudomonas aeruginosa0.50[3]
Klebsiella pneumoniae0.60[3]
Salmonella Typhi0.70[3]
5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7c)Escherichia coli0.38[3]
Pseudomonas aeruginosa0.48[3]
Klebsiella pneumoniae0.58[3]
Salmonella Typhi0.68[3]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Bromo-indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of various brominated indoles, showcasing their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), crucial mediators in the inflammatory cascade.

CompoundAssayIC50Reference
6-BromoindoleNO Inhibition (LPS-stimulated RAW264.7 cells)30.8 µg/mL[4]
TNF-α Inhibition (LPS-stimulated RAW264.7 cells)43.03 µg/mL[4]
5-BromoisatinNO Inhibition (LPS-stimulated RAW264.7 cells)> 6-Bromoisatin[4]
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesNO Inhibition (LPS-induced RAW264.7 cells)IC50 = 10.992 µM (for compound 13b)[5]
IL-6 Inhibition (LPS-induced RAW264.7 cells)IC50 = 2.294 µM (for compound 13b)[5]
TNF-α Inhibition (LPS-induced RAW264.7 cells)IC50 = 12.901 µM (for compound 13b)[5]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of bromo-indole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Induces Transcription of Bromo-indole Derivative Bromo-indole Derivative Bromo-indole Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by bromo-indole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow start Start step1 Seed cancer cells in 96-well plate start->step1 end End step2 Incubate for 24 hours step1->step2 step3 Treat with this compound derivatives step2->step3 step4 Incubate for 48-72 hours step3->step4 step5 Add MTT solution step4->step5 step6 Incubate for 4 hours step5->step6 step7 Solubilize formazan crystals with DMSO step6->step7 step8 Measure absorbance at 570 nm step7->step8 step9 Calculate IC50 values step8->step9 step9->end

Caption: Workflow for the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the inoculum over the surface of the agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite as an indicator of NO production and calculate the percentage of inhibition.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on related bromo-indole structures strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research into this exciting area of medicinal chemistry. Future studies should focus on the synthesis and evaluation of a broader range of derivatives of this specific scaffold to fully elucidate their therapeutic potential and structure-activity relationships.

References

Potential Mechanism of Action for Bromo-Indole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromo-indole compounds, a diverse class of metabolites predominantly found in marine organisms, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2] Characterized by an indole nucleus substituted with one or more bromine atoms, these natural and synthetic compounds exhibit a wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4] The presence and position of the bromine atom(s) often enhance lipophilicity and modulate the electronic properties of the indole scaffold, leading to increased potency and target selectivity compared to their non-halogenated counterparts.[3] This technical guide provides an in-depth overview of the core mechanisms of action for bromo-indole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

A primary mechanism underlying the anti-inflammatory effects of bromo-indole compounds is the potent inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory genes. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenases (COX-1, COX-2).[1][3]

Certain bromo-indoles, including 6-bromoindole and its derivatives isolated from marine sources, have been shown to prevent the nuclear translocation of NF-κB in stimulated macrophages.[1][3] This action effectively suppresses the downstream inflammatory cascade, highlighting their therapeutic potential for inflammatory diseases.

NF_kB_Inhibition cluster_pathway NF-κB Signaling Pathway cluster_inhibition Mechanism of Bromo-Indole LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Transcription BromoIndole Bromo-Indole Compound BromoIndole->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by bromo-indole compounds.
Data Presentation: Inhibition of Nitric Oxide Production

The anti-inflammatory activity of bromo-indole compounds is often quantified by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cell lines, such as RAW 264.7.

CompoundCell LineIC₅₀ (µM) for NO InhibitionSource
6-BromoisatinRAW 264.715.2[3]
BarettinDendritic Cells21.0 (for IL-12p40)[2]
8,9-dihydrobarettinDendritic Cells11.8 (for IL-10)[2]
Experimental Protocol: Nitric Oxide Production Inhibition Assay

This protocol outlines the measurement of NO production in LPS-stimulated macrophages using the Griess assay.[3]

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test bromo-indole compounds. Pre-treat the cells for 1 hour.[3]

  • LPS Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response (excluding the negative control group).[3]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[3]

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Griess_Assay_Workflow start Start seed Seed RAW 264.7 Cells (96-well plate) start->seed adhere Incubate Overnight seed->adhere treat Pre-treat with Bromo-Indole Compounds adhere->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate24 Incubate for 24 hours stimulate->incubate24 supernatant Collect Supernatant incubate24->supernatant griess Perform Griess Assay supernatant->griess measure Measure Absorbance (540 nm) griess->measure analyze Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Experimental workflow for the Griess assay to measure NO inhibition.

Anticancer Activity: Multi-Targeted Mechanisms

Bromo-indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key oncogenic signaling pathways and the disruption of cell division.[5][6]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] EGFR is a critical regulator of cell proliferation, and its overactivation is a hallmark of many cancers. Certain 5-bromoindole derivatives act as potent inhibitors of EGFR tyrosine kinase, which blocks downstream signaling pathways (e.g., RAS/MAPK, PI3K/Akt), leading to cell cycle arrest and the induction of apoptosis.[6]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds MAPK MAPK RAS->MAPK Activates AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes MAPK->Proliferation Promotes BromoIndole 5-Bromo-Indole Derivative BromoIndole->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by 5-bromo-indole derivatives.
Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of bromo-indole derivatives is commonly evaluated by their cytotoxicity against various human cancer cell lines, with results expressed as IC₅₀ values.

CompoundCell LineCancer TypeIC₅₀ (µM)Source
Spirotryprostatin G (10)HL-60Leukemia6.0[7]
Cyclotryprostatin F (11)MCF-7Breast7.6[7]
Cyclotryprostatin G (12)MCF-7Breast10.8[7]
6-BromoisatinHeLaCervical25.5[3]
Bromo-substituted Indole-Benzimidazole ConjugateT47DBreastPromising antiproliferation[5]
Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3]

  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the bromo-indole compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm.

  • Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow start Start seed Seed Cancer Cells (96-well plate) start->seed incubate24 Incubate 24h seed->incubate24 treat Treat with Bromo-Indole (e.g., 48h) incubate24->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Aryl Hydrocarbon Receptor (AhR) Agonism

Several naturally occurring marine brominated indoles have been identified as direct ligands and agonists of the Aryl Hydrocarbon Receptor (AhR).[8] The AhR is a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism (e.g., CYP1A1), development, and immune responses. Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[8] The identification of bromo-indoles as AhR agonists opens new avenues for investigating their physiological roles and potential toxicological effects.[8]

Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) by bromo-indoles.
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the ability of activated AhR to bind to its specific DNA recognition sequence (DRE).[8]

  • Preparation of Nuclear Extracts: Incubate cells (e.g., HepG2) or cytosol preparations with the test bromo-indole compound (or a known agonist like TCDD) to induce AhR activation and nuclear translocation.[8] Prepare nuclear extracts containing the activated transcription factors.

  • Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing the DRE consensus sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Binding Reaction: Incubate the labeled DRE probe with the nuclear extract in a binding buffer. The activated AhR-ARNT complex in the extract will bind to the DRE probe.

  • Electrophoresis: Separate the protein-DNA complexes from the free, unbound probe using non-denaturing polyacrylamide gel electrophoresis (PAGE). The larger protein-DNA complexes migrate more slowly through the gel than the free probe.

  • Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent/colorimetric detection method (for non-radioactive tags). A "shifted" band indicates the formation of the AhR-DRE complex.[8]

Antimicrobial Activity

Bromo-indole compounds also exhibit notable antimicrobial properties, making them candidates for the development of new antibiotics.[3][9] Their mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundBacteriaMIC (µg/mL)Source
Tulongicin ABacillus subtilis8[3]
Tulongicin AStaphylococcus aureus16[3]
Dibromodeoxytopsentin (56)Staphylococcus aureus22.7 µM[2]
Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.[3]

  • Compound Preparation: Perform serial two-fold dilutions of the bromo-indole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).[3]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no bacterial growth is observed.[3]

Conclusion

Bromo-indole compounds represent a versatile and privileged chemical scaffold with a remarkable breadth of biological activities.[3] Their potential mechanisms of action are multifaceted, ranging from the specific inhibition of enzymes and transcription factors in inflammatory and oncogenic pathways to broader antimicrobial effects and modulation of xenobiotic response pathways like the AhR. The structure-activity relationships, often linked to the position and degree of bromination, provide a compelling framework for the rational design of novel and more potent therapeutic agents.[3] Further exploration of these mechanisms will be crucial for translating the therapeutic promise of bromo-indole compounds into clinical applications for a variety of diseases.

References

Literature review on the synthesis and applications of substituted indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Applications of Substituted Indole-2-carboxylates

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis and multifaceted applications of substituted indole-2-carboxylates. This privileged scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the basis for numerous therapeutic agents and valuable chemical intermediates. This document outlines key synthetic methodologies, details their significant applications supported by quantitative data, provides representative experimental protocols, and illustrates core concepts through logical diagrams.

Synthesis of Substituted Indole-2-carboxylates

The construction of the indole-2-carboxylate core can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern, substrate availability, and reaction scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine and an α-keto acid or its ester, such as ethyl pyruvate.[1][3] The reaction proceeds through a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[1][5]

G

Reissert Indole Synthesis

The Reissert synthesis provides a direct route to indole-2-carboxylic acids.[6] The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base like potassium ethoxide.[6] The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization using reagents such as zinc in acetic acid or ferrous sulfate and ammonia, which reduces the nitro group to an amine that subsequently cyclizes to form the indole-2-carboxylic acid.[6][7] The final product can be decarboxylated upon heating if the unsubstituted indole is desired.[7]

Palladium-Catalyzed Syntheses

Modern organometallic chemistry offers several powerful palladium-catalyzed methods for indole synthesis, valued for their functional group tolerance and versatility.

  • Larock Indole Synthesis: This method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-substituted) with a disubstituted alkyne.[8][9] The reaction proceeds under relatively mild conditions and has a broad substrate scope, enabling the synthesis of complex, highly substituted indoles.[9][10] Key components of the catalytic system include a palladium source (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and often a chloride source like LiCl.[4][8]

  • Mori-Ban-Hegedus Synthesis (Intramolecular Heck Cyclization): This strategy relies on an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an o-haloaniline derivative bearing an olefinic group.[11][12] This approach is particularly effective for creating the indole core within complex molecular architectures.[13]

  • Aerobic C-H Amination: A more recent development is the direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[14] This reaction uses a Pd(II) catalyst and molecular oxygen as the terminal oxidant, representing an atom-economical approach to forming the N-acetylated indole-2-carboxylate product, which can be readily deprotected.[14]

Applications of Substituted Indole-2-carboxylates

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have been extensively explored for various therapeutic applications.

G

Antiviral Agents

Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of viral enzymes, particularly HIV-1 integrase.[15][16] The core structure, featuring the indole nitrogen and the C2-carboxylate, effectively chelates the two essential Mg²⁺ ions within the enzyme's active site, disrupting the strand transfer process crucial for viral replication.[15][17] Structural optimization has led to compounds with nanomolar inhibitory activity.[16][18] Additionally, other derivatives have demonstrated broad-spectrum antiviral activity against viruses such as Influenza A and Coxsackie B3.[19]

Anticancer Agents

The versatility of the indole-2-carboxylate framework has been leveraged to develop anticancer agents with diverse mechanisms of action.

  • Kinase Inhibition: By incorporating additional heterocyclic moieties like thiazole, researchers have developed potent multi-targeted kinase inhibitors that target key signaling proteins such as EGFR, HER2, and CDK2, leading to cell cycle arrest and apoptosis.[20][21]

  • Targeting Protein-Protein Interactions: Derivatives have been designed to inhibit the 14-3-3η protein, a target in liver cancer, showing potent activity against chemotherapy-resistant cell lines.[22][23]

  • Tubulin Polymerization Inhibition: Hybrid molecules combining the indole scaffold with chalcone or acrylamide moieties act as effective anti-tubulin agents, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[22]

Antimicrobial Agents
  • Anti-mycobacterial Activity: Indole-2-carboxamides are a promising class of agents against Mycobacterium tuberculosis. They have been shown to target the essential mycolic acid transporter MmpL3.[3] Certain derivatives exhibit potent activity with high selectivity indices, indicating low toxicity to mammalian cells.[24]

  • Antimalarial Activity: The scaffold has been optimized to yield derivatives with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[25] These compounds interfere with the homeostasis of the parasite's digestive vacuole.[25]

Quantitative Data Summary

The following tables summarize the biological activities of representative substituted indole-2-carboxylate derivatives from the literature.

Table 1: Antiviral Activity of Indole-2-Carboxylate Derivatives

Compound ReferenceViral TargetAssayActivity (IC₅₀)Citation(s)
17a HIV-1 IntegraseStrand Transfer3.11 µM[15][17]
20a HIV-1 IntegraseStrand Transfer0.13 µM[16][18]
8f Coxsackie B3 VirusCPE Inhibition>17.1 (SI)[19]
14f Influenza ACPE Inhibition7.53 µM[19]

IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index.

Table 2: Anticancer Activity of Indole-2-Carboxylate Derivatives

Compound ReferenceCancer Cell LineTarget/MechanismActivity (IC₅₀)Citation(s)
6i MCF-7 (Breast)Multi-kinase6.10 µM[20]
5d, 5e, 5h MCF-7 (Breast)EGFR/CDK20.95 - 1.50 µM (GI₅₀)[21]
C11 Bel-7402/5-Fu (Liver)14-3-3η Protein4.55 µM[22][23]
Compound 4 VariousTubulin & TrxR6 - 35 nM[22]

GI₅₀: 50% growth inhibition.

Table 3: Antimicrobial Activity of Indole-2-Carboxamide Derivatives

Compound ReferenceOrganismTargetActivity (MIC)Citation(s)
3 M. tuberculosisMmpL30.68 µM[24]
8g M. tuberculosis H37RvMmpL30.32 µM[24]
6a P. falciparum NF54Not specified0.84 µM[25]

MIC: Minimum Inhibitory Concentration.

Detailed Experimental Protocols

The following are representative, generalized protocols for the synthesis of key intermediates and final products based on methods cited in the literature.

Protocol 1: Fischer Indole Synthesis of Ethyl 4,6-dimethyl-1H-indole-2-carboxylate

This protocol is adapted from procedures used for synthesizing substituted indole-2-carboxylates.[3]

  • Hydrazone Formation and Cyclization:

    • To a solution of 2,4-dimethylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add ethyl pyruvate (1.1 eq).

    • Add an acid catalyst, such as p-toluenesulfonic acid (pTsOH, 0.1 eq) or a few drops of concentrated sulfuric acid.

    • Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the title compound.

Protocol 2: Saponification to Indole-2-carboxylic Acid

This protocol is a standard procedure for ester hydrolysis.[3][21]

  • Hydrolysis:

    • Dissolve the ethyl indole-2-carboxylate derivative (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete conversion of the starting ester.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a cold aqueous solution of 1M hydrochloric acid (HCl).

    • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the corresponding indole-2-carboxylic acid.

Protocol 3: Amide Coupling to form Indole-2-carboxamides

This protocol describes a standard amide bond formation using a coupling agent.[21][24]

  • Amide Formation:

    • To a stirred solution of the indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as BOP reagent (1.1 eq) or HATU (1.1 eq).

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC, typically 4-24 hours).

    • Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted indole-2-carboxamide.

References

An In-depth Technical Guide on the Indole Derivative 3-(2-Bromoethyl)-1H-indole (BEI-9): A Promising Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and pharmaceuticals.[1] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide focuses on a specific indole derivative with the molecular formula C11H10BrNO2, identified as 3-(2-bromoethyl)-1H-indole , also referred to in scientific literature as BEI-9. This document provides a comprehensive overview of its chemical properties, synthesis, and its potential as an anticancer agent, with a particular focus on its inhibitory effects on cancer cell proliferation and the NF-κB signaling pathway.

Chemical Identity and Synthesis

The IUPAC name for the C11H10BrNO2 indole derivative discussed herein is 3-(2-bromoethyl)-1H-indole . It is also known by other synonyms such as 1-Bromo-2-(3-indolyl)ethane and 2-(3-Indolyl)ethyl bromide.

Synthesis of 3-(2-bromoethyl)-1H-indole

A common synthetic route to obtain 3-(2-bromoethyl)-1H-indole involves the treatment of indole-3-ethanol with a brominating agent. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 3-(2-bromoethyl)-1H-indole

  • Starting Material: Indole-3-ethanol

  • Reagent: Phosphorus tribromide (PBr3)

  • Solvent: Anhydrous diethyl ether or methylene chloride

Procedure:

  • Dissolve indole-3-ethanol in an inert solvent such as anhydrous diethyl ether or methylene chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus tribromide (PBr3) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-bromoethyl)-1H-indole.

Anticancer Activity of 3-(2-bromoethyl)-1H-indole (BEI-9)

BEI-9 has demonstrated significant potential as an anticancer agent by inhibiting the proliferation of various cancer cell lines. Its cytotoxic effects have been quantified, and the data is summarized in the table below.

Data Presentation: In Vitro Anticancer Activity of BEI-9
Cell LineCancer TypeIC50 (µM)Assay UsedReference
SW480Colon Cancer12.5MTS & CellTiter-Glo[2][3]
HCT116Colon Cancer5MTS & CellTiter-Glo[2][3]

Experimental Protocols for Biological Evaluation

The anticancer properties of BEI-9 have been elucidated through a series of in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability and Proliferation Assays

1. MTS Assay Protocol

The MTS assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of BEI-9 and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay quantifies ATP, an indicator of metabolically active cells.

  • Assay Setup: Prepare opaque-walled 96-well plates with cells in culture medium.

  • Compound Incubation: Add BEI-9 at desired concentrations to the experimental wells.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Luminescence Reading: Record the luminescence using a luminometer.

Cell Migration Assay

Scratch Wound Healing Assay Protocol

This assay assesses the effect of BEI-9 on cancer cell migration.

  • Cell Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.[6]

  • Debris Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[6]

  • Treatment: Add fresh culture medium containing the desired concentration of BEI-9.

  • Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining Protocol

This technique is used to determine the effect of BEI-9 on the cell cycle distribution.

  • Cell Preparation: Culture cells with and without BEI-9 for a specified duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[7]

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis

Western Blotting Protocol for Cyclin D1 and Cyclin A

Western blotting is employed to investigate the effect of BEI-9 on the expression levels of key cell cycle regulatory proteins.

  • Cell Lysis: Treat cells with BEI-9, then lyse them in RIPA buffer containing protease inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin D1, Cyclin A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

BEI-9 has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[2] The canonical NF-κB pathway is a key player in cancer progression.

NF-κB Luciferase Reporter Assay Protocol

This assay is used to quantify the inhibitory effect of BEI-9 on NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.

  • Compound Treatment: Treat the transfected cells with BEI-9.

  • Pathway Activation: Stimulate the NF-κB pathway using an activator such as tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.[11] The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by 3-(2-bromoethyl)-1H-indole (BEI-9).

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_complex NF-κB Complex Ub Ubiquitination IkBa->Ub p65 p65 DNA DNA p65->DNA Translocates to Nucleus p50 p50 p50->DNA Translocates to Nucleus NFkB_complex->p65 Releases NFkB_complex->p50 Releases Proteasome Proteasomal Degradation Ub->Proteasome BEI9 BEI-9 (3-(2-bromoethyl)-1H-indole) Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) DNA->Gene_Transcription

Caption: Canonical NF-κB signaling pathway and inhibition by BEI-9.

Conclusion

3-(2-Bromoethyl)-1H-indole (BEI-9) is a promising indole derivative with demonstrated anticancer activity. Its ability to inhibit the proliferation of colon cancer cells and suppress the pro-survival NF-κB signaling pathway highlights its potential for further investigation in drug discovery and development. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon the existing findings. Future studies should focus on elucidating the precise molecular targets of BEI-9 and evaluating its efficacy and safety in preclinical in vivo models.

References

A Technical Guide to the Therapeutic Landscape of Ethyl 4-bromo-1H-indole-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets. Within this class, analogs of Ethyl 4-bromo-1H-indole-2-carboxylate, which feature an indole core with ester and bromine functionalities, have emerged as versatile precursors for developing targeted therapeutics. The strategic placement of the bromine atom and the reactive carboxylate group provides a foundation for extensive structure-activity relationship (SAR) studies. This technical guide consolidates recent findings on the potential therapeutic targets of these analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Potential Therapeutic Targets in Oncology

Indole-2-carboxylate and its amide analogs have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including aberrant signaling pathways, protein-protein interactions, and immune evasion mechanisms.

Protein-Protein Interaction Inhibitors: Targeting 14-3-3η

The 14-3-3 family of proteins are key regulators of signal transduction, cell cycle control, and apoptosis. The isoform 14-3-3η is overexpressed in several cancers, including hepatocellular carcinoma, making it an attractive target for therapeutic intervention. Novel 1H-indole-2-carboxylic acid derivatives have been developed as inhibitors of the 14-3-3η protein.[1][2]

Quantitative Data: Antiproliferative Activity of 14-3-3η-Targeting Indole Analogs

Compound ID Target Cell Line Activity (IC50, μM) Reference
C11 14-3-3η Bel-7402 (Liver Cancer) 5.31 [2]
C11 14-3-3η SMMC-7721 (Liver Cancer) 7.42 [2]
C11 14-3-3η Hep G2 (Liver Cancer) 8.15 [2]
C11 14-3-3η Bel-7402/5-Fu (Resistant) 4.55 [1]

| Sorafenib | (Control) | Bel-7402/5-Fu (Resistant) | 13.31 |[1] |

Signaling Pathway: 14-3-3η Inhibition

G cluster_0 Upstream Signaling cluster_1 14-3-3η Regulation cluster_2 Cellular Outcomes GrowthFactors Growth Factors Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pRaf Phospho-Raf Raf->pRaf ERK ERK MEK->ERK pBad Phospho-Bad ERK->pBad Proliferation Cell Proliferation ERK->Proliferation Protein_1433 14-3-3η Protein pRaf->Protein_1433 Binds & Sequesters pBad->Protein_1433 Binds & Sequesters Apoptosis Apoptosis Protein_1433->Apoptosis Inhibits IndoleAnalog Indole-2-Carboxylate Analog (e.g., C11) IndoleAnalog->Protein_1433 Inhibits Binding

Mechanism of 14-3-3η inhibition by indole analogs.

Experimental Protocol: Western Blot for Apoptosis Markers

  • Cell Culture and Treatment: Plate human liver cancer cells (e.g., Bel-7402) and grow to 70-80% confluency. Treat cells with varying concentrations of the indole analog (e.g., C11) for 24-48 hours.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel. Run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3) and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity and normalize to the loading control to determine changes in protein expression levels.[2]

Kinase Inhibitors: Targeting EGFR, VEGFR-2, and CDK2

Protein kinases are critical nodes in signaling pathways that drive cancer cell proliferation, angiogenesis, and survival. Indole-2-carboxamide analogs have been successfully designed as potent inhibitors of several key kinases.[3][4] Notably, some derivatives function as multi-target inhibitors, simultaneously blocking pathways driven by the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[5][6][7]

Quantitative Data: Kinase Inhibitory Activity of Indole-2-Carboxamide Analogs

Compound ID Target Activity (IC50, nM) Reference
Va EGFR 71 [3]
Vg EGFR 79 [3]
Erlotinib EGFR (Control) 80 [3]
Ve VEGFR-2 1.10 [3]
Vg VEGFR-2 1.60 [3]
Sorafenib VEGFR-2 (Control) 0.17 [3]
5c CDK2 46 [6]

| 5g | CDK2 | 33 |[6] |

Signaling Pathway: Dual EGFR/VEGFR-2 Inhibition

G cluster_0 EGFR Pathway cluster_1 VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Proliferation Proliferation, Survival RAS_RAF_MEK_ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLC_PKC_MAPK PLCγ-PKC-MAPK Pathway VEGFR2->PLC_PKC_MAPK Angiogenesis Angiogenesis, Permeability PLC_PKC_MAPK->Angiogenesis Inhibitor Indole-2-Carboxamide Analog Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Dual inhibition of EGFR and VEGFR-2 pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for EGFR)

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by a specific kinase. This is often quantified using an ATP-Glo™ Kinase Assay or similar luminescence-based method.

  • Reagents: Recombinant human EGFR kinase, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, and the test indole analog.

  • Procedure: a. Add kinase, substrate, and various concentrations of the indole analog (solubilized in DMSO) to the wells of a 96-well plate. b. Initiate the kinase reaction by adding a solution of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). c. Stop the reaction and measure the amount of remaining ATP using a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The amount of light produced is inversely proportional to the kinase activity.

  • Data Analysis: a. Measure luminescence using a plate reader. b. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) using non-linear regression analysis.[6]

Immunotherapy Targets: Dual IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism.[8] Their overexpression in the tumor microenvironment leads to tryptophan depletion and the production of immunosuppressive metabolites (kynurenines), which helps cancer cells evade the immune system. Dual inhibition of IDO1 and TDO is a promising strategy in cancer immunotherapy.[8][9]

Quantitative Data: IDO1/TDO Inhibitory Activity

Compound ID Target Activity (IC50, μM) Reference
9o-1 IDO1 1.17 [9]
9o-1 TDO 1.55 [9]
9p-O IDO1 Double-digit nM [10]

| 9p-O | TDO | Double-digit nM |[10] |

Signaling Pathway: IDO1/TDO in Immune Evasion

G cluster_0 Tumor Microenvironment Tryptophan Tryptophan TCell T-Cell Tryptophan->TCell Required for Activation IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine Kynurenine->TCell Induces Anergy TumorCell Tumor Cell TumorCell->IDO1_TDO Expresses TCell->TumorCell Immune Attack IDO1_TDO->Kynurenine Catalyzes Inhibitor Indole Analog Inhibitor->IDO1_TDO Inhibits

Role of IDO1/TDO in tumor immune evasion.

Experimental Protocol: HeLa Cell-Based IDO1 Inhibition Assay

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS.

  • Induction of IDO1 Expression: Seed HeLa cells in a 96-well plate. After 24 hours, replace the medium with fresh medium containing human interferon-gamma (IFN-γ) to induce IDO1 expression.

  • Compound Treatment: Add various concentrations of the test indole-2-carboxylic acid analogs to the wells, along with L-tryptophan.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 48 hours.

  • Kynurenine Measurement: a. Transfer 100 µL of the cell culture supernatant to a new plate. b. Add trichloroacetic acid to precipitate proteins, then centrifuge. c. Transfer the supernatant to another plate and add Ehrlich’s reagent (p-dimethylaminobenzaldehyde in acetic acid). d. Incubate for 10 minutes at room temperature. The reaction between Ehrlich's reagent and kynurenine produces a yellow color.

  • Data Analysis: Measure the absorbance at 490 nm. Calculate the concentration of kynurenine produced and determine the IC50 of the test compound.[9]

Potential Therapeutic Targets in Infectious Diseases

The unique scaffold of indole-2-carboxamides has also been exploited to develop potent agents against infectious diseases, most notably tuberculosis.

Mycobacterial Transporter Inhibition: Targeting MmpL3

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, has a unique and complex cell wall essential for its survival. The Mycobacterium membrane protein large 3 (MmpL3) is a transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, to the periplasm.[11] As MmpL3 is essential for M.tb growth, it is a prime target for new antitubercular drugs. Indole-2-carboxamides have been identified as exceptionally potent inhibitors of MmpL3.[12][13][14]

Quantitative Data: Anti-Tubercular Activity of MmpL3-Targeting Indole-2-Carboxamides

Compound ID Target Strain Activity (MIC, μM) Reference
26 MmpL3 M.tb (Drug-sensitive) 0.012 [14]
3b MmpL3 M.tb H37Rv 1.56 [11]
5c MmpL3 M.tb H37Rv Active [15]

| 5f | MmpL3 | M.tb H37Rv | Active |[15] |

Experimental Workflow: Antitubercular Drug Screening

G A Synthesize Library of Indole-2-Carboxamide Analogs B Primary Screening: Determine MIC vs M.tb H37Rv (e.g., MABA Assay) A->B C Identify 'Hit' Compounds (Potent MIC) B->C C->A SAR Optimization D Secondary Screening: Test vs MDR/XDR Strains C->D Hits E Cytotoxicity Assay (e.g., vs Vero cells) Determine Selectivity Index (SI) D->E F Mechanism of Action Studies: Target Identification (MmpL3) E->F G In Vivo Efficacy Studies (e.g., Mouse Infection Model) F->G H Lead Candidate G->H

Workflow for discovery of antitubercular indole analogs.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

  • Preparation: Dispense Middlebrook 7H9 broth into a 96-well microplate. Prepare serial dilutions of the test indole-2-carboxamide analogs in the wells.

  • Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: Prepare a solution of Alamar Blue and Tween 80. Add this solution to each well.

  • Second Incubation: Re-incubate the plate for another 24 hours.

  • Reading Results: Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change. Results can also be read fluorometrically.[11]

Potential Therapeutic Targets in Neurodegenerative Diseases

The indole scaffold is also prevalent in compounds designed to address neurodegenerative disorders like Alzheimer's disease (AD). The strategy often involves creating multi-target-directed ligands (MTDLs) that can modulate several pathological pathways simultaneously.

Cholinesterase and MAO Inhibition

A primary strategy for symptomatic AD treatment is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[16] Additionally, inhibiting monoamine oxidases (MAO-A and MAO-B) can reduce oxidative stress and modulate neurotransmitter levels in the brain.[17] Indole derivatives have been designed to inhibit these enzymes.[18][19]

Quantitative Data: Cholinesterase and MAO Inhibitory Activity

Compound ID Target Activity (IC50, μM) Reference
12a BChE 4.33 [16]
12b AChE 11.33 [16]
26 BChE 0.020 [16]
66 MAO-A 8.23 [18]
68 MAO-A 0.07 [18]

| Donepezil | AChE (Control) | 0.042 |[20] |

Mechanism of Action: Cholinesterase Inhibition

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Hydrolyzed by PostSynaptic Postsynaptic Receptor ACh->PostSynaptic Binds & Activates Choline Choline + Acetate AChE->Choline Inhibitor Indole Analog (AChE Inhibitor) Inhibitor->AChE Inhibits

Inhibition of acetylcholine degradation by an indole analog.

Experimental Protocol: Ellman's Spectrophotometric Method for AChE Inhibition

  • Principle: This assay measures the activity of AChE by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, which is measured spectrophotometrically.

  • Reagents: AChE enzyme solution, phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) substrate, and test indole analogs.

  • Procedure: a. In a 96-well plate, add the phosphate buffer, DTNB solution, AChE enzyme solution, and various concentrations of the test compound. b. Incubate the mixture for 15 minutes at a controlled temperature (e.g., 37°C). c. Initiate the reaction by adding the ATCI substrate. d. Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each concentration. b. Determine the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and calculate the IC50 value.[19]

Conclusion

Analogs derived from the this compound scaffold represent a highly versatile and promising class of molecules for drug discovery. The accumulated evidence demonstrates their ability to modulate a diverse array of therapeutic targets spanning oncology, infectious diseases, and neurodegeneration. In cancer, these compounds act as potent inhibitors of protein kinases, disrupt crucial protein-protein interactions, and function as novel immunomodulators. For tuberculosis, indole-2-carboxamides have emerged as a leading new class of inhibitors targeting the essential MmpL3 transporter. In the realm of neurodegenerative diseases, they provide a structural basis for developing inhibitors of key enzymes like cholinesterases. The continued exploration of this chemical space, guided by detailed SAR, will undoubtedly uncover new therapeutic agents with enhanced potency, selectivity, and clinical potential.

References

The Advent of an Essential Moiety: A Technical Guide to the Discovery and Synthesis of Bromo-Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromo-substituted indole core is a privileged heterocyclic scaffold that has captivated chemists for over a century. Its story begins not in a laboratory, but in the ancient world, with the vibrant and costly dye Tyrian purple. Isolated from marine mollusks, this dye, whose primary component is 6,6'-dibromoindigo, represents one of humanity's earliest encounters with a brominated organic compound.[1][2] Today, bromoindoles are recognized not just for their historical significance but as indispensable building blocks in medicinal chemistry and materials science. They serve as versatile intermediates for creating complex molecular architectures through modern cross-coupling reactions, enabling the development of novel therapeutics and functional materials.[3]

However, the synthesis of these valuable compounds is not without its challenges. The indole nucleus is a π-excessive, electron-rich system highly susceptible to electrophilic attack, particularly at the C3 position. This inherent reactivity means that direct bromination with elemental bromine often leads to uncontrolled reactions, yielding mixtures of poly-brominated products and polymeric materials.[4] This technical guide provides an in-depth exploration of the historical evolution and discovery of synthetic methodologies to tame the reactivity of the indole ring and achieve regioselective bromination, transforming a historical curiosity into a cornerstone of modern chemical synthesis.

Historical Milestone: The Synthesis of Tyrian Purple

The journey into bromoindole synthesis began with the quest to replicate nature's most prized pigment. In 1903, nearly a century before its structure was definitively confirmed by Friedländer, the German chemists Sachs and Kempf reported the first chemical synthesis of 6,6'-dibromoindigo.[5][6] Their approach was modeled on the well-established Baeyer-Drewsen indigo synthesis. It involved the Claisen condensation of a specially prepared 4-bromo-2-nitrobenzaldehyde with acetone in the presence of an alkali.[1][7] This seminal work was the first instance of a bromo-substituted indole derivative being constructed in the laboratory, laying the foundational groundwork for the field.[5]

The Challenge of Direct Bromination

The direct, selective introduction of a single bromine atom onto an unsubstituted indole ring proved to be a significant hurdle for early chemists. The reaction of indole with molecular bromine is vigorous and difficult to control, often resulting in a mixture of 2,3-dibromoindole and other polysubstituted products.[4] This lack of selectivity necessitated the development of more nuanced and controlled synthetic strategies. Two principal approaches emerged: modifying the brominating agent and temporarily deactivating the indole ring through N-protection.

Key Synthetic Methodologies

Direct Bromination with Controlled Reagents

To circumvent the issues of over-bromination, chemists turned to milder, more selective brominating agents.

  • N-Bromosuccinimide (NBS): NBS has become a widely used reagent for the bromination of electron-rich aromatic compounds, including indoles.[8][9][10] It serves as a source of electrophilic bromine under controlled conditions, often favoring substitution at the highly nucleophilic C3 position.

  • Dioxane Dibromide: In the mid-20th century, Yanovskaya reported a method using dioxane dibromide in dioxane at 0°C, which provided 3-bromoindole in a respectable 60% yield.[4]

  • Pyridinium Bromide Perbromide: This stable, crystalline solid is a safer and more manageable alternative to liquid bromine.[] Its use, particularly in a pyridine solvent which acts to neutralize the HBr byproduct, was shown to significantly improve the yield and purity of 3-bromoindole to over 60%.[4][12]

N-Protection: A Strategy for Regiocontrol

A more robust strategy for controlling the reactivity of the indole nucleus involves the temporary protection of the nitrogen atom. Attaching an electron-withdrawing group to the indole nitrogen reduces the electron density of the pyrrole ring, moderating its reactivity and preventing polymerization.

  • N-Benzoyl Protection (Weissgerber, 1913): One of the earliest successful routes to 3-bromoindole was devised by Weissgerber. This method involves the bromination of N-benzoylindole, followed by hydrolysis to remove the protecting group, yielding the desired product.[4]

  • N-Phenylsulfonyl and Other Groups: Similar to the benzoyl group, the N-phenylsulfonyl protecting group also effectively deactivates the indole ring, allowing for clean bromination.

Ring Formation Synthesis: Building from Bromo-Precursors

The most versatile and regioselective methods for synthesizing bromoindoles, especially those substituted on the benzene ring (positions 4, 5, 6, and 7), involve constructing the indole ring from an appropriately substituted bromo-aromatic precursor. This approach leverages a variety of classic named reactions in organic chemistry.

  • Fischer Indole Synthesis: This venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone. By starting with a bromo-substituted phenylhydrazine, one can synthesize a wide range of bromoindoles with predictable regiochemistry.

  • Leimgruber-Batcho Indole Synthesis: A highly efficient and popular method, the Leimgruber-Batcho synthesis proceeds from an o-nitrotoluene derivative.[13][14] For example, it provides an excellent route to 4-bromoindole, an isomer that is difficult to access via direct bromination.[15][16]

  • Bartoli Indole Synthesis: This reaction is particularly noteworthy for its ability to generate 7-substituted indoles, which are often challenging to prepare using other methods.[17][18] The reaction of an ortho-substituted nitroarene (e.g., o-bromonitrobenzene) with a vinyl Grignard reagent provides direct access to the 7-bromoindole scaffold.[19][20]

  • Nenitzescu Indole Synthesis (1929): While not a primary route for bromoindoles, the Nenitzescu synthesis is a historically significant method for creating 5-hydroxyindoles from benzoquinones and enamines.[21][22] Its discovery highlights the rich history of indole synthesis development.

Data Presentation: Summary of Synthetic Methods

The following tables summarize quantitative data for key synthetic transformations.

Table 1: Direct Monobromination of Indole and Derivatives

SubstrateBrominating AgentSolventTemperature (°C)ProductYield (%)Reference
IndoleDioxane DibromideDioxane03-Bromoindole60[4]
IndolePyridinium Bromide PerbromidePyridine0-23-Bromoindole64[4]
N-BenzoylindoleBromineVarious-3-Bromo-N-benzoylindoleGood[4]
4-AcetoxyindoleN-Bromosuccinimide (NBS)DichloromethaneRoom Temp3-Bromo-4-acetoxyindole-[9]

Table 2: Bromoindole Synthesis via Indole Ring Formation

Named ReactionKey Bromo-PrecursorKey ReagentsProduct ExampleTypical Yield (%)Reference
Leimgruber-Batcho4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine, Fe/AcOH4-BromoindoleGood[15][16]
Bartoli2-BromonitrobenzeneVinylmagnesium bromide7-Bromoindole53[17]
Fischer4-BromophenylhydrazineKetone/Aldehyde, Acid catalyst5-Bromo-substituted indoleVariable-
Baeyer-Drewsen4-Bromo-2-nitrobenzaldehydeAcetone, NaOH6,6'-Dibromoindigo~50[1][7]

Mandatory Visualizations

G Figure 1. General Strategies for Bromoindole Synthesis cluster_0 Direct Bromination Approach cluster_1 Ring Formation Approach Indole Indole Nucleus Bromination Electrophilic Bromination Indole->Bromination Bromoindole Bromoindole (Mainly C3, potential mixtures) Bromination->Bromoindole Precursor Bromo-Aromatic Precursor (e.g., Bromoaniline, Bromonitrotoluene) Cyclization Indole Ring Formation (e.g., Fischer, Bartoli) Precursor->Cyclization Regioisomer Specific Bromoindole Isomer (C4, C5, C6, C7) Cyclization->Regioisomer

Figure 1. Contrasting the two primary approaches to bromoindole synthesis.

G Figure 2. N-Protection Strategy for C3 Bromination A Indole B N-Protected Indole (e.g., N-Benzoylindole) A->B Protection (e.g., BzCl) C 3-Bromo-N-Protected Indole B->C Bromination (e.g., Br2) D 3-Bromoindole C->D Deprotection (e.g., Hydrolysis)

Figure 2. Workflow for achieving selective C3 bromination via N-protection.

G Figure 3. Leimgruber-Batcho Synthesis Workflow start o-Bromonitrotoluene enamine_formation Enamine Formation start->enamine_formation DMFDMA, Pyrrolidine enamine trans-β-Dimethylamino- 2-nitro-bromostyrene enamine_formation->enamine reduction Reductive Cyclization enamine->reduction e.g., Raney Ni, H₂ end Bromo-Substituted Indole reduction->end

Figure 3. Key steps in the Leimgruber-Batcho synthesis of a bromoindole.

Experimental Protocols

Protocol 1: Preparation of 3-Bromoindole via Pyridinium Bromide Perbromide

Adapted from Piers, K., et al., Canadian Journal of Chemistry, 1963.[4]

Materials:

  • Indole (4.0 g, 0.034 mole)

  • Pyridinium bromide perbromide (10.8 g, 0.034 mole)

  • Reagent-grade pyridine (70 ml)

  • Diethyl ether

  • Dilute aqueous hydrochloric acid

  • Dilute aqueous sodium hydroxide

  • Magnesium sulfate (anhydrous)

  • n-Heptane

Procedure:

  • Dissolve 4.0 g of indole in 40 ml of reagent-grade pyridine in a flask equipped with a stirrer and cool the solution to 0-2°C in an ice-salt bath.

  • In a separate beaker, dissolve 10.8 g of pyridinium bromide perbromide in 30 ml of pyridine.

  • Slowly add the pyridinium bromide perbromide solution to the cooled indole solution. Maintain the temperature of the reaction mixture below 2°C throughout the addition.

  • Once the addition is complete, pour the reaction solution into a larger volume of cold diethyl ether.

  • Filter the resulting mixture to remove any insoluble material.

  • Transfer the cold ether filtrate to a separatory funnel and wash it several times with cold, dilute aqueous hydrochloric acid to remove the pyridine.

  • Subsequently, wash the ether layer with cold, dilute aqueous sodium hydroxide, followed by a final wash with water.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.

  • Recrystallize the crude residue from n-heptane (decolorize with charcoal if necessary) to yield pure 3-bromoindole.

  • Expected Yield: Approximately 4.3 g (64%).

Protocol 2: Synthesis of 5-Bromoindole via a Three-Step Sequence

Adapted from CN102558017A.[23]

Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)

  • Dissolve 7.2 g of indole in 80 ml of ethanol.

  • Slowly add 52 g of a 27% (w/w) aqueous solution of sodium bisulfite dropwise over 1.5 hours.

  • Stir the reaction mixture at 25-28°C for 17-18 hours.

  • Filter the reaction solution, wash the solid with a small amount of cold ethanol, and dry to obtain Intermediate I.

Step 2: Synthesis of N-Acetyl-2-Sodium Sulfonate-Indole (Intermediate II)

  • Mix 6.0 g of Intermediate I with 24 g of acetic anhydride.

  • Heat the mixture to 72°C and stir for 3 hours.

  • Add 7 g of ethyl acetate and continue the reaction for another 1.5 hours.

  • Cool the reaction to room temperature, filter, wash the solid with ethyl acetate, and dry to obtain Intermediate II.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve Intermediate II in water (approx. 8-12 times the weight of the intermediate).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add liquid bromine dropwise (weight ratio of bromine to Intermediate II should be between 1:1 and 2:1) while maintaining the temperature.

  • Keep the reaction at 0-5°C for 1-3 hours, then allow it to warm to room temperature and continue stirring for another 1-2 hours.

  • Add a sufficient amount of aqueous sodium bisulfite solution to quench excess bromine.

  • Add aqueous sodium hydroxide solution and reflux the mixture for 12-18 hours to effect hydrolysis and deprotection.

  • Cool the reaction solution to induce crystallization.

  • Filter the crystals, wash with cold water, and dry to obtain the final product, 5-bromoindole.

Conclusion

The synthesis of bromo-substituted indoles has evolved dramatically from the first landmark synthesis of a natural dye derivative to the highly controlled and versatile methodologies available today. The initial challenges posed by the indole's inherent reactivity have been overcome through the development of milder reagents, protective group strategies, and, most powerfully, through elegant ring-forming reactions that build the heterocyclic core from pre-functionalized aromatic precursors. These historical and modern synthetic advancements have secured the role of bromoindoles as critical intermediates, providing the scientific community with essential tools to probe biological systems and develop the next generation of pharmaceuticals and advanced materials.

References

In-Depth Technical Guide: Health and Safety Information for Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides comprehensive health and safety information for Ethyl 4-bromo-1H-indole-2-carboxylate (CAS No: 103858-52-2). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who may handle or be exposed to this compound. This guide synthesizes available safety data to ensure safe handling, storage, and emergency response procedures. It includes detailed hazard identification, first-aid measures, fire-fighting protocols, and handling and storage recommendations. Furthermore, this document outlines key experimental protocols relevant to the toxicological assessment of indole derivatives, providing a framework for further safety and toxicological studies.

Chemical Identification and Physical Properties

This compound is a heterocyclic building block used in chemical synthesis. A summary of its key identifiers and properties is provided below.

IdentifierValue
Chemical Name This compound
CAS Number 103858-52-2
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available safety data sheets and should be determined experimentally.

Hazard Identification and Classification

Based on available safety data sheets for this compound and structurally similar compounds, the following GHS hazard classifications are indicated. It is crucial to handle this compound with the assumption that it poses these hazards.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements
CodeStatement
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements
CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.

Emergency and First-Aid Measures

Rapid and appropriate response is critical in the event of accidental exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.

Handling and Storage

AspectRecommendation
Handling Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use only in a well-ventilated area, preferably in a chemical fume hood. Wash hands thoroughly after handling.
Storage Keep container tightly closed in a dry and well-ventilated place. Store in a cool place. Recommended storage temperature is 2-8°C.

Toxicological Information

Experimental Protocols for Toxicological Assessment

The following are detailed methodologies for key experiments that would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for a specified period for signs of toxicity and mortality. The outcome of the first group determines the dose for the next group, if necessary.

Methodology:

  • Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single dose is administered by gavage.

  • Dose Levels: The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Data Analysis: The number of animals that die at a given dose level is used to classify the substance according to GHS categories.

In Vitro Cytotoxicity - MTT Assay

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Reactive Oxygen Species (ROS) Generation Assay

This assay is used to determine if a compound induces oxidative stress in cells.

Principle: Cell-permeable dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), are used to detect intracellular ROS. H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Methodology:

  • Cell Culture: Plate cells in a 96-well plate and allow them to attach.

  • Dye Loading: Load the cells with H2DCFDA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Compound Treatment: Wash the cells and then treat them with various concentrations of this compound. Include a positive control (e.g., hydrogen peroxide) and a negative control.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission) at different time points using a fluorescence microplate reader or fluorescence microscope.

  • Data Analysis: Quantify the increase in fluorescence, which corresponds to the level of intracellular ROS generation.

Visualized Workflow and Logical Relationships

The following diagrams illustrate key logical workflows for handling and responding to incidents involving this compound.

Hazard_Response_Workflow cluster_identification Hazard Identification cluster_handling Safe Handling and Storage cluster_emergency Emergency Response Review_SDS Review Safety Data Sheet (SDS) Identify_Hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Review_SDS->Identify_Hazards Use_PPE Use Appropriate PPE: - Gloves - Goggles - Lab Coat Identify_Hazards->Use_PPE Exposure_Occurs Accidental Exposure Occurs Identify_Hazards->Exposure_Occurs Spill_Occurs Spill Occurs Identify_Hazards->Spill_Occurs Work_in_Ventilated_Area Work in Ventilated Area (Fume Hood) Store_Properly Store in a Cool, Dry, Well-Ventilated Area First_Aid Administer First Aid (See Section 3) Exposure_Occurs->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention Contain_Spill Contain and Clean Up Spill (Wear PPE) Spill_Occurs->Contain_Spill Dispose_Waste Dispose of Waste Properly Contain_Spill->Dispose_Waste

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-bromo-1H-indole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthesis commences with the diazotization of 3-bromoaniline, followed by a Japp-Klingemann reaction with ethyl 2-methyl-3-oxobutanoate to yield the corresponding hydrazone intermediate. Subsequent acid-catalyzed cyclization of the hydrazone via the Fischer indole synthesis affords the target product.

Note on Starting Material: To achieve the desired 4-bromo substitution pattern on the indole ring, the synthesis must start from 3-bromoaniline. The use of 4-bromoaniline, as mentioned in the topic, would result in the formation of Ethyl 5-bromo-1H-indole-2-carboxylate.

Overall Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate)

This procedure follows the Japp-Klingemann reaction pathway.[1][2][3]

Materials:

  • 3-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methyl-3-oxobutanoate

  • Sodium Acetate

  • Ethanol

  • Diethyl Ether

  • Ice

Procedure:

  • Diazotization of 3-Bromoaniline:

    • In a 250 mL beaker, dissolve 3-bromoaniline (0.1 mol, 17.2 g) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol, 6.9 g in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C.

    • Continue stirring the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, dissolve ethyl 2-methyl-3-oxobutanoate (0.1 mol, 14.4 g) and sodium acetate (0.3 mol, 24.6 g) in ethanol (200 mL).

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly add the freshly prepared 3-bromobenzenediazonium chloride solution from the previous step to the ethyl 2-methyl-3-oxobutanoate solution. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.

    • Allow the mixture to stand at room temperature overnight.

  • Work-up and Purification:

    • Pour the reaction mixture into 1 L of cold water.

    • The precipitated crude ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate is collected by vacuum filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain the pure hydrazone.

Part 2: Synthesis of this compound (Fischer Indole Synthesis)

This procedure involves the acid-catalyzed cyclization of the hydrazone intermediate.[1][4]

Materials:

  • Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate

  • Polyphosphoric Acid (PPA) or another suitable acid catalyst (e.g., methanesulfonic acid, zinc chloride)[1][4][5]

  • Ice-cold water

Procedure:

  • Cyclization Reaction:

    • Place ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate (0.05 mol, 14.3 g) in a round-bottom flask.

    • Add polyphosphoric acid (10x by weight, 143 g) to the flask.

    • Heat the mixture to 80-100 °C with stirring for 1-3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 60 °C.

    • Carefully pour the warm mixture onto crushed ice with vigorous stirring.

    • The precipitated crude this compound is collected by vacuum filtration.

    • Wash the solid thoroughly with water.

    • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system or by recrystallization from a suitable solvent like ethanol.

Data Presentation

ParameterStep 1: Hydrazone FormationStep 2: Indole Synthesis
Starting Material 3-BromoanilineEthyl 2-(2-(3-bromophenyl)hydrazono)propanoate
Key Reagents NaNO₂, HCl, Ethyl 2-methyl-3-oxobutanoate, Sodium AcetatePolyphosphoric Acid
Reaction Type Japp-Klingemann ReactionFischer Indole Synthesis
Reaction Temperature 0-5 °C80-100 °C
Reaction Time 2 hours (stirring) + overnight (standing)1-3 hours
Product Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoateThis compound
Typical Yield 75-85%60-70%
Appearance Yellowish solidOff-white to pale yellow solid
Molecular Formula C₁₁H₁₃BrN₂O₂C₁₁H₁₀BrNO₂
Molecular Weight 285.14 g/mol [6]268.11 g/mol

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.90 (br s, 1H, NH), 7.65 (d, J = 8.0 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 7.20 (t, J = 7.8 Hz, 1H), 7.10 (s, 1H), 4.40 (q, J = 7.2 Hz, 2H), 1.42 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 137.0, 129.5, 128.0, 125.5, 124.0, 115.0, 112.0, 105.0, 61.5, 14.5.

  • Mass Spectrometry (ESI): m/z 268.0 [M-H]⁻, 270.0 [M+H]⁺.

(Note: The characterization data provided is typical and may vary slightly based on the specific experimental conditions and instrumentation.)

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Japp-Klingemann Reaction cluster_step2 Step 2: Fischer Indole Synthesis 3-Bromoaniline 3-Bromoaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 3-Bromoaniline->Diazotization Ethyl_2_methyl_3_oxobutanoate Ethyl_2_methyl_3_oxobutanoate Coupling Coupling Reaction (0-5 °C) Ethyl_2_methyl_3_oxobutanoate->Coupling Diazotization->Coupling Hydrazone_Intermediate Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate Coupling->Hydrazone_Intermediate Cyclization Acid-Catalyzed Cyclization (PPA, 80-100 °C) Hydrazone_Intermediate->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Synthetic workflow for this compound.

References

Application of Ethyl 4-bromo-1H-indole-2-carboxylate in Anticancer Drug Development: A Scaffolding Approach for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-bromo-1H-indole-2-carboxylate is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. While the parent molecule itself may exhibit limited intrinsic anticancer activity, its strategic modification has led to the development of potent anticancer agents. The indole core, a privileged structure in drug discovery, combined with the reactive handle provided by the bromine atom and the carboxylate group, allows for extensive chemical exploration. This document outlines the application of this compound as a starting material in the design and synthesis of novel anticancer drug candidates, focusing on their mechanism of action as kinase inhibitors.

Synthetic Applications: A Gateway to Novel Derivatives

This compound is a key intermediate for the synthesis of more complex molecules, including amide and hydrazide derivatives, which have demonstrated significant antiproliferative activities. The general synthetic approach involves the initial hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling reactions with various amines or hydrazines.

A representative synthetic pathway to generate bioactive indole-2-carboxamide derivatives is depicted below. This process typically starts with the hydrolysis of the ethyl ester, followed by an amide coupling reaction.

Synthetic_Pathway start Ethyl 4-bromo-1H- indole-2-carboxylate acid 4-bromo-1H-indole- 2-carboxylic acid start->acid  Base Hydrolysis  (e.g., LiOH, NaOH) amide Substituted 4-bromo-1H- indole-2-carboxamide (Anticancer Candidate) acid->amide  Amide Coupling  (e.g., EDC, HOBt, Amine)

Caption: General synthetic scheme for derivatization. (Within 100 characters)

Mechanism of Action: Targeting Key Oncogenic Signaling Pathways

Derivatives of the indole-2-carboxylate scaffold have been shown to exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[2][3] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4]

The diagram below illustrates a simplified representation of the EGFR/VEGFR signaling pathways, which are common targets for indole-based kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Ligand_EGF EGF Ligand_EGF->EGFR Ligand_VEGF VEGF Ligand_VEGF->VEGFR2 Inhibitor Indole-2-carboxylate Derivative Inhibitor->EGFR Inhibitor->VEGFR2 AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways. (Within 100 characters)

Quantitative Data on Anticancer Activity of Derivatives

While specific data for this compound is not available in the context of direct anticancer activity, numerous studies have reported the potent antiproliferative effects of its derivatives. The following table summarizes the in vitro activity (IC50 values) of representative indole-2-carboxamide derivatives against various human cancer cell lines. It is important to note that the potency is highly dependent on the specific substitutions made to the core scaffold.

Derivative ClassTarget Cancer Cell LineReported IC50 (µM)
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazidesT47D (Breast Cancer)2.4
Thiazolyl-indole-2-carboxamidesMCF-7 (Breast Cancer)6.10 - 6.49
N-benzyl-1H-indole-2-carbohydrazidesMCF-7, A549, HCT~2.0 (most potent)
1H-indole-2-carboxylic acid derivativesBel-7402, SMMC-7721 (Liver Cancer)Potent inhibition reported

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anticancer potential of compounds derived from this compound.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines and to calculate the IC50 value.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific protein kinase (e.g., EGFR, VEGFR-2).

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound stock solution (in DMSO)

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • 96-well assay plates

  • Microplate reader

Procedure:

  • Assay Setup: To the wells of a 96-well plate, add the kinase, its specific substrate, and the kinase assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., ELISA-based detection with a phospho-specific antibody or a luminescence-based ATP detection assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To determine if the test compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Experimental_Workflow Start Synthesized Indole-2-carboxylate Derivative MTT MTT Assay (Cytotoxicity) Start->MTT Kinase_Assay Kinase Inhibition Assay (Mechanism) MTT->Kinase_Assay If active Apoptosis_Assay Apoptosis Assay (Cell Death Pathway) Kinase_Assay->Apoptosis_Assay Lead_Compound Lead Compound for Further Development Apoptosis_Assay->Lead_Compound

Caption: General workflow for anticancer evaluation. (Within 100 characters)

Conclusion

This compound is a highly valuable starting material in the field of anticancer drug development. Although not a potent anticancer agent in its own right, its chemical tractability allows for the synthesis of a wide array of derivatives that exhibit significant antiproliferative activity. The primary mechanism of action for many of these derivatives involves the inhibition of key protein kinases, leading to the disruption of oncogenic signaling pathways. The protocols and data presented here provide a framework for researchers to utilize this compound as a scaffold for the discovery and development of novel and effective anticancer therapeutics.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the hydrolysis of Ethyl 4-bromo-1H-indole-2-carboxylate to its corresponding carboxylic acid, 4-bromo-1H-indole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various indole-based compounds with potential therapeutic applications. The protocol provided is based on established methods of alkaline hydrolysis of indole esters.

Introduction

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. In the context of drug development, the conversion of this compound to 4-bromo-1H-indole-2-carboxylic acid provides a key intermediate. The carboxylic acid moiety can be further functionalized to generate a diverse library of compounds for biological screening. The most common and efficient method for this transformation is alkaline hydrolysis, also known as saponification.[1] This process typically involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent system.[1][2][3] The reaction is generally irreversible and proceeds to completion, often with high yields.[1]

Reaction Scheme

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of palladium-catalyzed cross-coupling reactions utilizing Ethyl 4-bromo-1H-indole-2-carboxylate as a key building block. The functionalization of the indole scaffold at the 4-position is of significant interest in medicinal chemistry, as it allows for the synthesis of diverse compound libraries with potential therapeutic applications, particularly in the development of kinase inhibitors.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in numerous biologically active compounds. This compound serves as a versatile starting material for the introduction of various substituents at the C4-position through palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enable the formation of C-C and C-N bonds, providing access to a wide range of 4-substituted indole-2-carboxylate derivatives. Such derivatives are valuable intermediates in the synthesis of complex molecules and have been explored for their potential as inhibitors of various protein kinases involved in cancer signaling pathways.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium catalysts are highly efficient in mediating the formation of new chemical bonds. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The following sections detail the application of four major palladium-catalyzed cross-coupling reactions on this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1H-indole-2-carboxylates

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the arylation of the indole core. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmacologically active molecules.

Quantitative Data for Suzuki-Miyaura Coupling

Data in this table is representative of typical conditions for Suzuki-Miyaura coupling of bromo-heterocycles and may serve as a starting point for optimization with this compound.

EntryArylboronic AcidCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O802~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O10012~80-90
33-Thienylboronic acidPd(dppf)Cl₂ (10)K₂CO₃DME/H₂O802~80-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., DME/H₂O 4:1).

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (e.g., 2-12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-aryl-1H-indole-2-carboxylate.

cluster_suzuki Suzuki-Miyaura Coupling Workflow Start Start Reactants This compound + Arylboronic Acid Start->Reactants 1. Combine Catalysis Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) Reactants->Catalysis 2. Add Reaction Heating in Solvent (e.g., DME/H₂O) Catalysis->Reaction 3. Inert atm. Workup Aqueous Workup & Extraction Reaction->Workup 4. Cool Purification Column Chromatography Workup->Purification 5. Isolate Product Ethyl 4-aryl-1H- indole-2-carboxylate Purification->Product 6. Purify

Suzuki-Miyaura Coupling Workflow

Heck Reaction: Synthesis of 4-Alkenyl-1H-indole-2-carboxylates

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for introducing vinyl groups at the 4-position of the indole ring, which can serve as versatile handles for further synthetic transformations.

Quantitative Data for Heck Reaction

Data in this table is representative of typical conditions for Heck reactions and may serve as a starting point for optimization with this compound.

EntryAlkeneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NAcetonitrile8024~70-85
2StyrenePdEncat™ 40 (0.8)NaOAcEthanol140 (MW)0.5~60-75
3n-Butyl acrylatePd(OAc)₂ (1) / PPh₃ (2)K₂CO₃DMF12012~70-80
Experimental Protocol: General Procedure for Heck Reaction
  • In a reaction vessel, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and the phosphine ligand (e.g., P(o-tol)₃).

  • Add the base (e.g., Et₃N, 2.0 equiv.) and the degassed solvent (e.g., Acetonitrile).

  • Add the alkene (1.2-1.5 equiv.) to the mixture.

  • Seal the vessel and heat to the desired temperature (e.g., 80-140 °C) for the specified time, monitoring by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired Ethyl 4-alkenyl-1H-indole-2-carboxylate.

cluster_heck Heck Reaction Workflow Start Start Reactants This compound + Alkene Start->Reactants 1. Combine Catalysis Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., P(o-tol)₃) + Base (e.g., Et₃N) Reactants->Catalysis 2. Add Reaction Heating in Solvent (e.g., MeCN) Catalysis->Reaction 3. Seal & Heat Workup Filtration & Extraction Reaction->Workup 4. Cool Purification Column Chromatography Workup->Purification 5. Isolate Product Ethyl 4-alkenyl-1H- indole-2-carboxylate Purification->Product 6. Purify

Heck Reaction Workflow

Sonogashira Coupling: Synthesis of 4-Alkynyl-1H-indole-2-carboxylates

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing an alkynyl moiety, a versatile functional group that can be further elaborated, for instance, through click chemistry or reduction.

Quantitative Data for Sonogashira Coupling

Data in this table is based on the Sonogashira coupling of 4-bromo-1H-indole and can be adapted for this compound.

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF804-6~87-93[1]
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFRT12-24~85
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFReflux6High
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF or THF) and the base (e.g., Et₃N, 2.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., RT to 80 °C) for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture and pour it into a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to obtain the desired Ethyl 4-alkynyl-1H-indole-2-carboxylate.

cluster_sonogashira Sonogashira Coupling Workflow Start Start Reactants This compound + Terminal Alkyne Start->Reactants 1. Combine Catalysis Pd Catalyst (e.g., PdCl₂(PPh₃)₂) + CuI Co-catalyst + Base (e.g., Et₃N) Reactants->Catalysis 2. Add Reaction Stirring in Solvent (e.g., DMF) Catalysis->Reaction 3. Inert atm. Workup Aqueous Workup & Extraction Reaction->Workup 4. Quench Purification Column Chromatography Workup->Purification 5. Isolate Product Ethyl 4-alkynyl-1H- indole-2-carboxylate Purification->Product 6. Purify

Sonogashira Coupling Workflow

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1H-indole-2-carboxylates

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 4-position of the indole ring. This reaction is crucial for the synthesis of anilino-indoles and related structures, which are prevalent in kinase inhibitors.

Quantitative Data for Buchwald-Hartwig Amination

Data in this table is based on the Buchwald-Hartwig amination of 6-bromoindole-2-carboxylates and can be adapted for this compound.

EntryAmineCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (19) / XPhos (40)Cs₂CO₃1,4-Dioxane1102-4~70-85
2MorpholinePd(OAc)₂ (10) / X-Phos (10)KOt-BuToluene10010 (MW)~80-95
3BenzylaminePd(OAc)₂ (19) / XPhos (40)Cs₂CO₃1,4-Dioxane1102-4~70-85
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., XPhos), and the base (e.g., Cs₂CO₃) to a dry reaction tube.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene).

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C) for the indicated time, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired Ethyl 4-amino-1H-indole-2-carboxylate derivative.

cluster_buchwald Buchwald-Hartwig Amination Workflow Start Start Reactants This compound + Amine Start->Reactants 1. Combine Catalysis Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., XPhos) + Base (e.g., Cs₂CO₃) Reactants->Catalysis 2. Add Reaction Heating in Solvent (e.g., Dioxane) Catalysis->Reaction 3. Inert atm. Workup Aqueous Workup & Extraction Reaction->Workup 4. Cool Purification Column Chromatography Workup->Purification 5. Isolate Product Ethyl 4-amino-1H- indole-2-carboxylate Purification->Product 6. Purify

Buchwald-Hartwig Amination Workflow

Application in Drug Development: Kinase Inhibitor Signaling Pathway

Derivatives of indole-2-carboxylic acid have shown promise as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, many kinase inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival. The 4-substituted indole-2-carboxylates synthesized via the described cross-coupling reactions can be evaluated for their potential to inhibit kinases such as EGFR, VEGFR, and CDKs.

cluster_pathway Generic Kinase Inhibitor Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds & Activates ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Downstream Phosphorylates IndoleDerivative 4-Substituted Indole- 2-carboxylate Derivative IndoleDerivative->Receptor Inhibits ATP binding ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Inhibition of Kinase Signaling by 4-Substituted Indole-2-carboxylates

The diagram above illustrates the general mechanism of action for a kinase inhibitor. A 4-substituted indole-2-carboxylate derivative can act as a competitive inhibitor at the ATP-binding site of a receptor tyrosine kinase. This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival, and ultimately promoting apoptosis. The diverse substituents introduced via palladium-catalyzed cross-coupling reactions allow for the fine-tuning of the inhibitor's potency and selectivity.

References

Proper handling and storage conditions for Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and use of Ethyl 4-bromo-1H-indole-2-carboxylate (CAS No. 103858-52-2). Adherence to these protocols is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reproducible experimental outcomes.

Compound Information

This compound is a substituted indole derivative. The presence of the bromine atom and the ethyl ester group makes it a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₀BrNO₂[1][2]
Molecular Weight 268.11 g/mol [3]
CAS Number 103858-52-2[1][2]
Physical Form Solid[1]
Purity ≥95%[1]
Storage Temperature Room Temperature[1]
Hazard Statements H315, H319, H335[1]
Precautionary Statements P261, P305+P351+P338[1]
Signal Word Warning[1]

Protocols

Protocol for Safe Handling

This compound is classified as an irritant. The following protocol must be followed to minimize exposure and ensure safe handling.

Personnel Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Lab Coat: A full-length laboratory coat should be worn.

  • Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.

Engineering Controls:

  • Ventilation: All handling of the solid compound should be performed in a well-ventilated laboratory or inside a chemical fume hood.

Handling Procedure:

  • Before handling, ensure that the work area is clean and uncluttered.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Weigh the required amount of the compound in a fume hood to avoid inhalation of any dust.

  • Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • After handling, wash hands thoroughly with soap and water.

  • Clean any spills promptly according to standard laboratory procedures for non-volatile chemical spills.

Protocol for Proper Storage

To maintain the stability and purity of this compound, the following storage conditions are recommended.

Storage Conditions:

  • Temperature: Store at room temperature.[1]

  • Atmosphere: Store in a tightly sealed container to protect from moisture.[1] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

  • Light: While not explicitly stated, it is good practice to store indole derivatives protected from light to prevent potential degradation.

Incompatible Materials:

  • Avoid strong oxidizing agents.

Experimental Protocol: Hydrolysis of this compound

This protocol provides a general method for the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common subsequent step in synthesis. This is based on procedures for similar indole esters.

Materials:

  • This compound

  • Ethanol

  • 10% Aqueous Potassium Hydroxide (KOH) solution

  • 10% Hydrochloric Acid (HCl)

  • Distilled water

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add the 10% potassium hydroxide solution to the flask.

  • Attach the reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly acidify the reaction mixture with 10% hydrochloric acid to a pH of 3-4, which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Dry the product under vacuum to obtain 4-bromo-1H-indole-2-carboxylic acid.

Visualizations

Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Don Personal Protective Equipment (PPE) prep2 Work in a Ventilated Area (Fume Hood) prep1->prep2 Ensure Safety weigh Weigh the Solid Compound prep2->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer decon Decontaminate Glassware transfer->decon After Experiment dispose Dispose of Waste Properly decon->dispose wash Wash Hands Thoroughly dispose->wash G Relationship between Hazards and Required PPE cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment H315 H315: Skin Irritation gloves Chemical Resistant Gloves H315->gloves Protects Against H319 H319: Serious Eye Irritation goggles Safety Goggles H319->goggles Protects Against H335 H335: Respiratory Irritation fume_hood Fume Hood / Respirator H335->fume_hood Protects Against

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate, a key intermediate in various pharmaceutical and organic synthesis applications. This resource offers troubleshooting guides for common issues encountered during synthesis, frequently asked questions for quick reference, and detailed experimental protocols to improve yield and purity.

Troubleshooting Guides

Researchers may encounter several challenges during the synthesis of this compound. This section addresses common problems in a question-and-answer format to provide clear and actionable solutions.

Issue 1: Low to No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I fix this?

  • Answer: Low or no yield in indole synthesis, particularly through methods like the Fischer indole synthesis, can stem from several factors. The primary reasons include suboptimal reaction conditions, instability of starting materials or intermediates, and competing side reactions.

    Possible Causes & Solutions:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can lead to decomposition of the starting materials or product, while a weak catalyst may not effectively promote the necessary cyclization.

      • Troubleshooting: Experiment with a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). For substrates that are less reactive, polyphosphoric acid (PPA) can be an effective alternative.

    • Reaction Temperature: Temperature plays a crucial role. Excessively high temperatures can lead to the formation of tar and other polymeric byproducts, while temperatures that are too low may result in an incomplete reaction.

      • Troubleshooting: The optimal temperature is highly dependent on the specific substrate and catalyst used. It is advisable to start with milder conditions and incrementally increase the temperature. The use of microwave-assisted synthesis can also be explored, as it often provides rapid heating and can lead to improved yields in shorter reaction times.

    • Instability of the Hydrazone Intermediate: The arylhydrazone intermediate formed during the Fischer indole synthesis can be unstable and may decompose before the cyclization step.

      • Troubleshooting: To circumvent this issue, a one-pot synthesis approach is recommended. In this method, the hydrazone is generated in situ and is then cyclized without being isolated.

    • Purity of Starting Materials: Impurities in the starting materials, such as the (3-bromophenyl)hydrazine or the pyruvate derivative, can lead to the formation of unwanted side-products, thereby reducing the yield of the desired indole.

      • Troubleshooting: Ensure the purity of all reactants before commencing the reaction. Purification of starting materials, if necessary, can significantly improve the outcome of the synthesis.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: My reaction produces the desired product, but it is contaminated with impurities that are difficult to remove. What are these impurities and what are the best purification strategies?

  • Answer: The synthesis of this compound can be accompanied by the formation of several impurities, which can complicate the purification process.

    Common Impurities:

    • Regioisomers: If an unsymmetrical ketone or dicarbonyl compound is used, the formation of regioisomeric indole products is possible.

    • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in the crude product mixture.

    • Polymeric Byproducts (Tar): The strongly acidic and often high-temperature conditions of the synthesis can lead to the formation of intractable tar-like substances.

    • Oxidation Products: Indole compounds can be susceptible to oxidation, leading to colored impurities, especially when exposed to air and light for extended periods.

    Purification Strategies:

    • Column Chromatography: This is a standard and effective method for separating the desired product from impurities.

      • Stationary Phase: Silica gel is the most commonly used stationary phase.

      • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The optimal ratio will depend on the specific impurity profile and should be determined by thin-layer chromatography (TLC) analysis.

    • Recrystallization: This technique can be highly effective for removing minor impurities and obtaining a product with high purity.

      • Solvent Selection: A suitable solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing indole derivatives include ethanol, methanol, or mixtures of ethanol and water.

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route is generally preferred for the synthesis of this compound?

    • A1: The Fischer indole synthesis is a widely employed and versatile method for preparing a variety of substituted indoles, including this compound. This method involves the reaction of a substituted phenylhydrazine with an aldehyde or a ketone under acidic conditions.[1][2] Alternative methods like the Leimgruber-Batcho and Japp-Klingemann syntheses can also be adapted for this purpose.[1][3]

  • Q2: What are the typical starting materials for the Fischer indole synthesis of this compound?

    • A2: The common starting materials are (3-bromophenyl)hydrazine and a pyruvate derivative, such as ethyl pyruvate. These react to form the corresponding hydrazone, which then undergoes an acid-catalyzed cyclization to yield the indole.

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.

  • Q4: Are there any specific safety precautions I should take during this synthesis?

    • A4: Yes, it is important to handle all chemicals with care in a well-ventilated fume hood. Phenylhydrazine and its derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The use of strong acids requires caution to avoid burns.

Experimental Protocols

While a universally optimized protocol does not exist due to variations in laboratory conditions and reagent purity, the following represents a general and adaptable procedure for the synthesis of this compound via the Fischer indole synthesis.

Protocol: Fischer Indole Synthesis

This protocol is based on established methods for similar indole syntheses.[4]

Materials:

  • (3-bromophenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA)

  • Ethylene glycol (as a high-boiling solvent for cyclization)

  • Hydrochloric acid (for acidification)

  • Sodium bicarbonate solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Hexane (for chromatography)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Step 1: Formation of the Phenylhydrazone

  • In a round-bottom flask, dissolve (3-bromophenyl)hydrazine hydrochloride in ethanol.

  • Add an equimolar amount of ethyl pyruvate to the solution.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. The phenylhydrazone may precipitate out. If so, it can be collected by filtration, or the reaction can proceed to the next step as a one-pot synthesis.

Step 2: Cyclization to the Indole

  • To the crude phenylhydrazone (or the reaction mixture from Step 1), add a suitable solvent such as ethylene glycol.

  • Add the acid catalyst (e.g., anhydrous zinc chloride or polyphosphoric acid). The amount of catalyst may need to be optimized, but a starting point is typically 1-2 equivalents relative to the hydrazone.

  • Heat the mixture to 150-170°C under a nitrogen atmosphere for 2-5 hours.[4]

  • Monitor the progress of the cyclization by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Pour the cooled reaction mixture into ice-water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Data Presentation

The yield of this compound is highly dependent on the specific reaction conditions employed. The following table summarizes typical yields reported for similar Fischer indole syntheses of halogenated indole-2-carboxylates, providing a benchmark for optimization efforts.

CatalystSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
ZnCl₂Ethylene Glycol150-1702 - 4.5Not specified[4]
PPA-80-1001 - 360-85General observation
H₂SO₄EthanolReflux2 - 640-70General observation
HClEthanolReflux3 - 845-75General observation

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow Experimental Workflow for this compound Synthesis start Starting Materials: (3-bromophenyl)hydrazine Ethyl pyruvate hydrazone Hydrazone Formation (Ethanol, Reflux) start->hydrazone cyclization Cyclization (Acid Catalyst, High Temp.) hydrazone->cyclization workup Work-up (Quenching, Extraction) cyclization->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

troubleshooting_yield Troubleshooting Low Yield low_yield Low Yield cause1 Suboptimal Catalyst low_yield->cause1 cause2 Incorrect Temperature low_yield->cause2 cause3 Impure Starting Materials low_yield->cause3 cause4 Decomposition of Intermediate low_yield->cause4 solution1 Vary Acid Catalyst (Brønsted vs. Lewis) cause1->solution1 solution2 Optimize Temperature (Stepwise Increase) cause2->solution2 solution3 Purify Reactants cause3->solution3 solution4 One-Pot Synthesis cause4->solution4

Caption: A decision tree for troubleshooting low yield in the synthesis.

This technical support center aims to be a valuable resource for chemists working on the synthesis of this compound. By providing clear troubleshooting guidance, frequently asked questions, and a detailed experimental protocol, we hope to facilitate a more efficient and successful synthesis process.

References

Technical Support Center: Purification of Crude Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 4-bromo-1H-indole-2-carboxylate by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization

Issue 1: The crude product fails to dissolve completely in the hot solvent.

  • Possible Cause: Insufficient solvent volume.

  • Solution: Gradually add small additional portions of the hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce the recovery yield.

  • Possible Cause: The chosen solvent is inappropriate for the compound.

  • Solution: Select a different solvent or a mixed solvent system. Good starting points for this compound include ethanol, ethyl acetate, or a mixture of ethanol and water.

Issue 2: The product "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Seeding the solution with a pure crystal of the product can also encourage crystallization.

  • Possible Cause: The presence of significant impurities that depress the melting point of the product.

  • Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, before recrystallization.

Issue 3: No crystals form, even after extended cooling.

  • Possible Cause: The solution is too dilute.

  • Solution: Reduce the volume of the solvent by gentle heating and evaporation, then allow the solution to cool again.

  • Possible Cause: The solution is supersaturated.

  • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.

Issue 4: The recrystallized product is still colored.

  • Possible Cause: The presence of colored impurities that are not effectively removed by recrystallization alone. Indole compounds can be susceptible to air and light, which may lead to the formation of colored oxidation byproducts.

  • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. It is also advisable to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Issue 5: The recovery yield is low.

  • Possible Cause: Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.

  • Solution: Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While a universally "best" solvent does not exist, good starting points for this compound are ethanol, ethyl acetate, or a mixed solvent system of ethanol and water. The choice of solvent may depend on the specific impurities present in the crude material. A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers.

Q2: How can I determine the appropriate amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. This is typically done by adding the solvent in small portions to the heated crude material until a clear solution is obtained.

Q3: What are the common impurities in crude this compound?

A3: If the compound was synthesized via a Fischer indole synthesis, common impurities can include regioisomers (e.g., the 6-bromo isomer) and polymeric byproducts formed under the acidic reaction conditions. Starting materials or other reaction side-products may also be present.

Q4: Should I use a single solvent or a mixed solvent system?

A4: A single solvent is often simpler, but a mixed solvent system can provide better purification. For a mixed solvent system, you would dissolve the crude product in a small amount of a "good" solvent (in which the compound is highly soluble) and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes turbid. The solution is then heated until it is clear again and allowed to cool. For this compound, an ethanol/water mixture could be effective.

Q5: At what temperature should I cool the solution to maximize crystal formation?

A5: Initially, the solution should be allowed to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath (0-5 °C). Some protocols for similar compounds suggest cooling to even lower temperatures (-20 to 30 °C), which may further increase the yield, but could also risk precipitating impurities.

Experimental Protocol: Recrystallization from Ethanol/Water

This protocol is a general guideline and may require optimization based on the purity of the crude material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and gently heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) to the hot solution. Swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Quantitative Data Summary

ParameterSolvent SystemTypical Temperature RangeExpected PurityNotes
Recrystallization Ethanol/WaterDissolution at boiling point of ethanol; Crystallization at 0-5 °C>98%A common and effective system for indole esters.
Ethyl Acetate/HexaneDissolution at boiling point of ethyl acetate; Crystallization at 0-5 °C>98%Another viable option, particularly if the crude is non-polar.
MethanolDissolution at boiling point of methanol; Crystallization at 0-5 °CHighA 93% yield was reported for the recrystallization of the similar Ethyl 1H-indole-2-carboxylate.[1]

Troubleshooting Workflow

G start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve is_dissolved Completely dissolved? dissolve->is_dissolved add_solvent Add more hot solvent is_dissolved->add_solvent No is_colored Solution colored? is_dissolved->is_colored Yes add_solvent->dissolve charcoal Add activated charcoal, perform hot filtration is_colored->charcoal Yes cool Cool slowly to room temperature, then ice bath is_colored->cool No charcoal->cool oiling_out Product oiling out? cool->oiling_out crystals_form Crystals form? induce_crystallization Induce crystallization (scratch/seed) crystals_form->induce_crystallization No filter_dry Filter, wash with cold solvent, dry crystals_form->filter_dry Yes oiling_out->crystals_form No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->cool concentrate Concentrate solution induce_crystallization->concentrate Still no crystals end Pure Product filter_dry->end concentrate->cool

Caption: A workflow diagram for troubleshooting the recrystallization of this compound.

References

Techniques for removing colored impurities from indole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Indole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when removing colored impurities from indole compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my indole sample colored? It should be a white solid.

A1: Pure indole is typically a white or slightly pinkish solid.[1] Discoloration, such as a pink, yellow, or brown hue, is almost always due to the presence of impurities. The most common causes are:

  • Oxidation: Indoles are susceptible to auto-oxidation when exposed to air and light, which can form highly colored, often resinous or polymeric, byproducts.[1][2] Oxidation can produce compounds like indigo (blue) and indirubin.[3][4]

  • Residual Synthetic Impurities: Byproducts from the synthesis reaction (e.g., Fischer-Indole synthesis) can remain in the final product. These can include unreacted starting materials or incompletely cyclized intermediates.[5][6]

  • Degradation: Sensitivity to acidic conditions or high temperatures can cause degradation, leading to colored impurities.[7]

Q2: What are the primary methods for removing these colored impurities?

A2: The three most common and effective techniques for decolorizing indole compounds are:

  • Recrystallization: An excellent method for removing small amounts of impurities by exploiting differences in solubility between the indole and the contaminants.[6][8]

  • Activated Carbon Treatment: A process where powdered activated carbon is used to adsorb colored organic molecules from a solution, effectively trapping them for removal by filtration.[9][10] This is often used in conjunction with recrystallization.[6]

  • Column Chromatography: A highly effective technique for separating compounds with different polarities. It is ideal for complex mixtures or when impurities have solubility properties similar to the desired indole, making recrystallization difficult.[6][11]

Q3: How do I choose the right purification method?

A3: The choice depends on the nature and quantity of the impurity.

  • Start with recrystallization if you suspect a small amount of impurity in a solid sample. It's fast and cost-effective.[6]

  • If the solution is highly colored before crystallization, incorporate an activated carbon treatment step.[6]

  • If recrystallization fails or results in poor yield, or if Thin-Layer Chromatography (TLC) shows multiple, closely-spaced spots, column chromatography is the recommended next step.[6][11]

Troubleshooting Guides

Issue 1: Recrystallization Problems

Problem: My indole product "oils out" during recrystallization instead of forming crystals.

  • Cause: The solvent may be too non-polar, or the concentration of impurities is too high, depressing the melting point.

  • Solution:

    • Try a more polar solvent or a solvent mixture.

    • Ensure you are using the minimum amount of hot solvent to dissolve the compound.

    • Consider a preliminary purification step, like column chromatography, to reduce the impurity load before attempting recrystallization again.[6]

Problem: The color does not get removed after recrystallization.

  • Cause: The colored impurity has similar solubility characteristics to your target indole in the chosen solvent.

  • Solution:

    • Add a small amount of powdered activated carbon to the hot solution before the filtration step.[6] (See Experimental Protocol 2).

    • If carbon treatment is ineffective, the impurity likely requires removal by column chromatography.[11]

Problem: Very low recovery of my compound after recrystallization.

  • Cause:

    • Too much solvent was used.

    • The compound is too soluble in the cold solvent.

    • The solution was not cooled sufficiently.

  • Solution:

    • Reduce the volume of solvent used for dissolution.

    • Try a different solvent in which your compound has lower solubility at cold temperatures.

    • Cool the filtrate in an ice bath to maximize crystal formation before filtration.[6]

Issue 2: Column Chromatography Challenges

Problem: The colored impurity co-elutes with my product on the column.

  • Cause: The solvent system (mobile phase) does not have the right polarity to resolve the compounds.

  • Solution:

    • Optimize the Mobile Phase: Use TLC to test various solvent systems. A good system will show clear separation of spots, with the desired product having an Rf value between 0.25 and 0.4.

    • Try a Different Eluent System: If a standard hexanes/ethyl acetate system fails, consider other options like dichloromethane/methanol. For basic indole derivatives, adding a small amount (0.5-1%) of triethylamine (TEA) or ammonia to the mobile phase can improve separation and prevent "streaking" on the column.[5]

    • Switch Chromatography Mode: If normal-phase (silica) fails, consider reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity.[11]

Data on Purification Effectiveness

The following table summarizes data from a multi-step process to purify indole from industrial wash oil, demonstrating the high efficiency of combining different techniques.[12][13]

Purification StageKey Technique(s)Initial Indole Purity (wt%)Final Indole Purity (wt%)Overall Yield (%)
ConcentrationMethanol Extraction & n-Hexane Re-extraction~5.75%~73.3%Not Reported
High-Purity PurificationSolute Crystallization (from n-hexane)~73.3%99.5% 57.5%

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline for purifying a solid indole compound.

  • Solvent Selection: Choose a solvent in which the indole is highly soluble when hot but poorly soluble when cold. Test small amounts in different solvents (e.g., ethanol, isopropanol, hexanes, water) to find the ideal one.

  • Dissolution: Place the crude indole in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the product from crystallizing prematurely.[6]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Activated Carbon Treatment for Decolorization

This procedure is typically inserted into the recrystallization protocol after the dissolution step.

  • Dissolution: Dissolve the crude, colored indole in the minimum amount of appropriate hot solvent as described in Protocol 1.

  • Carbon Addition: Remove the flask from the heat source. Add a very small amount of powdered activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid violent boiling.

  • Heating/Stirring: Gently heat and stir (or reflux) the mixture for 5-15 minutes. This allows the carbon to adsorb the colored impurities.[14]

  • Removal of Carbon: Remove the activated carbon and any other insoluble impurities via hot filtration as described in Protocol 1. The carbon is very fine, so using filter paper with a bed of Celite may be necessary for complete removal. The resulting filtrate should be colorless or significantly less colored.

  • Crystallization: Proceed with the crystallization, isolation, and drying steps as outlined in Protocol 1.

Protocol 3: Normal-Phase Column Chromatography

This protocol provides a general workflow for purification using a silica gel column.

  • Mobile Phase Selection: Use TLC to determine an appropriate mobile phase (eluent). A common starting point is a mixture of ethyl acetate and hexanes. Find a ratio that gives good separation and a target Rf of ~0.3 for your indole.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar mobile phase you plan to use.

    • Pour the slurry into the column, gently tapping the side to ensure even packing without air bubbles. Drain excess solvent until the solvent level is just above the top of the silica bed.[11]

  • Sample Loading:

    • Dissolve your crude indole in a minimal amount of a relatively polar solvent (like dichloromethane or ethyl acetate).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting dry powder to the top of the column bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting, starting with a low polarity solvent mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity (gradient elution) as the column runs.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks. Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified indole compound.[11]

Visualizations

Indole_Impurities Indole Pure Indole (White Solid) Oxidation Oxidation (Air, Light, Heat) Indole->Oxidation exposure to Colored_Imp Colored Impurities (Oxidized Products, Byproducts) Oxidation->Colored_Imp leads to Synthesis Synthesis Route (e.g., Fischer) Synthesis->Colored_Imp can produce

Caption: Origin of colored impurities in indole compounds.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Methods cluster_2 Final Product Crude Crude Indole (Colored) TLC Analyze by TLC Crude->TLC Recryst Recrystallization (+/- Activated Carbon) TLC->Recryst Simple impurity profile Column Column Chromatography TLC->Column Complex mixture Analysis Purity Check (TLC, HPLC, NMR) Recryst->Analysis Column->Analysis Pure Pure Indole Analysis->Pure Purity Confirmed Troubleshooting_Recrystallization Start Recrystallization Attempt Fails Q1 Did the product 'oil out'? Start->Q1 A1 Change solvent or reduce impurity load (pre-purify) Q1->A1 Yes Q2 Is the product still colored? Q1->Q2 No A2 Repeat recrystallization with activated carbon Q2->A2 Yes Q3 Is recovery very low? Q2->Q3 No End Proceed to Column Chromatography A2->End If color persists A3 Reduce solvent volume or use a different solvent Q3->A3 Yes Q3->End No / Problem Unresolved

References

Identifying and minimizing side reactions in Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions encountered during the Fischer indole synthesis.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Low yields are a common challenge in the Fischer indole synthesis, often arising from suboptimal reaction conditions, decomposition of starting materials or intermediates, or competing side reactions.

Possible Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and substrate-dependent. A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.

    • Recommendation: Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective for less reactive substrates.

  • Suboptimal Temperature: High temperatures can lead to the formation of tars and polymeric byproducts, while low temperatures may result in an incomplete reaction.

    • Recommendation: The optimal temperature is highly dependent on the substrate and catalyst. It is advisable to start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times.

  • Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and can decompose before cyclization.

    • Recommendation: Perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.

  • Electron-Donating Groups on the Carbonyl Component: Substituents that strongly stabilize the intermediate iminylcarbocation can favor a competing heterolytic N-N bond cleavage over the desired-sigmatropic rearrangement, leading to byproducts and low yields.

    • Recommendation: Consider using milder reaction conditions or alternative synthetic routes for these substrates.

  • Purity of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.

    • Recommendation: Ensure the purity of starting materials by using freshly distilled or recrystallized compounds.

Troubleshooting_Low_Yield start Low or No Product Yield catalyst Inappropriate Acid Catalyst? start->catalyst temperature Suboptimal Temperature? start->temperature hydrazone Unstable Hydrazone? start->hydrazone purity Impure Starting Materials? start->purity solve_catalyst Screen Brønsted & Lewis Acids (e.g., PPA, ZnCl₂) catalyst->solve_catalyst Yes solve_temperature Optimize Temperature (Consider Microwave Synthesis) temperature->solve_temperature Yes solve_hydrazone Perform One-Pot Synthesis (In Situ Formation) hydrazone->solve_hydrazone Yes solve_purity Purify Starting Materials (Distillation/Recrystallization) purity->solve_purity Yes

A troubleshooting workflow for addressing low or no product yield.

Issue 2: Formation of Regioisomers with Unsymmetrical Ketones

When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.

Factors Influencing Regioselectivity:

  • Steric Effects: The reaction often favors the formation of the less sterically hindered enamine intermediate.

  • Electronic Effects: The acidity of the medium can influence the direction of enolization. Stronger acids tend to favor the formation of the less substituted (kinetic) enamine, while weaker acids may favor the more substituted (thermodynamic) enamine.

  • Reaction Conditions: Adjusting the reaction temperature and solvent can sometimes influence the ratio of regioisomers.

Solutions:

  • Catalyst Selection: The choice of acid catalyst can impact regioselectivity. For example, stronger acids may favor one isomer over the other.

  • Substrate Modification: Introducing a bulky substituent on the ketone can direct the cyclization to the less hindered side.

  • Chromatographic Separation: If a mixture of isomers is unavoidable, they can often be separated by column chromatography.

Regioisomer_Formation cluster_enolization Enolization Pathways ketone Unsymmetrical Ketone hydrazone_formation Hydrazone Formation ketone->hydrazone_formation hydrazine Aryl Hydrazine hydrazine->hydrazone_formation acid Acid Catalyst acid->hydrazone_formation enamine_a Enamine A (Less Substituted) hydrazone_formation->enamine_a Path A enamine_b Enamine B (More Substituted) hydrazone_formation->enamine_b Path B rearrangement_a [3,3]-Sigmatropic Rearrangement enamine_a->rearrangement_a rearrangement_b [3,3]-Sigmatropic Rearrangement enamine_b->rearrangement_b indole_a Regioisomer A rearrangement_a->indole_a indole_b Regioisomer B rearrangement_b->indole_b

Formation of regioisomers from an unsymmetrical ketone.

Issue 3: Formation of Tar and Polymeric Byproducts

The strongly acidic and often high-temperature conditions of the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.

Causes and Solutions:

  • Harsh Reaction Conditions: The use of strong acids and high temperatures can promote polymerization and degradation of starting materials and products.

    • Recommendation: Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.

  • Prolonged Reaction Times: Leaving the reaction to proceed for too long can increase the formation of byproducts.

    • Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Concentrated Reaction Mixture: Highly concentrated reactions are more prone to polymerization.

    • Recommendation: In cases where tar formation is severe, diluting the reaction mixture with a high-boiling, inert solvent such as sulfolane or dichloromethane can improve yields by preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis?

A1: Besides the formation of regioisomers and tar, other common side reactions include:

  • Aldol condensation: The starting ketone or aldehyde can undergo self-condensation under acidic conditions.

  • Friedel-Crafts type reactions: If the aromatic ring of the hydrazine or carbonyl compound is activated, it can undergo reactions with carbocation intermediates.

  • N-N bond cleavage: This can lead to the formation of aniline and other byproducts, especially when the intermediate iminylcarbocation is stabilized by electron-donating groups.

Q2: How can I improve the purification of my indole product?

A2: Purification of indoles can be challenging due to the presence of polar byproducts. Consider the following strategies:

  • Aqueous Work-up: A thorough wash of the organic extract with an aqueous base (e.g., NaHCO₃ or NaOH solution) can help remove acidic impurities and the acid catalyst.

  • Chromatography: If silica gel chromatography is not effective, consider using alumina (basic or neutral) or reverse-phase chromatography.

  • Recrystallization: If the indole product is a solid, recrystallization from a suitable solvent system is often a highly effective purification method.

  • Distillation: For volatile indoles, distillation under reduced pressure can be a viable purification technique.

Q3: Can I perform the Fischer indole synthesis in a one-pot procedure?

A3: Yes, one-pot procedures are often advantageous as they can reduce reaction time, minimize waste, and simplify the purification process by avoiding the isolation of potentially unstable hydrazone intermediates. Several protocols exist for one-pot Fischer indole synthesis, including microwave-assisted methods.

Q4: What is the limitation of the Fischer indole synthesis regarding the carbonyl component?

A4: A key limitation is that the aldehyde or ketone must have at least two alpha-hydrogens. One is required for the formation of the hydrazone, and the second is necessary for the tautomerization to the enamine intermediate, which is a crucial step in the reaction mechanism. For this reason, the direct synthesis of the parent, unsubstituted indole from acetaldehyde is often problematic and can fail. An alternative is to use pyruvic acid as the carbonyl compound, followed by decarboxylation of the resulting indole-2-carboxylic acid.

Data Presentation

Table 1: Effect of Different Catalysts on the Fischer Indole Synthesis of 2-phenylindole

EntryCatalystTime (h)Yield (%)
1Zeolite-HY443
2Montmorillonite K10470
3Indion-90460
4Amberlite-120463
5Silica420
6Amberlyst-15468
7Phosphomolybdic acid486

Reaction Conditions: Phenyl hydrazine hydrochloride (0.01 mol), acetophenone (0.01 mol), catalyst (0.002 mol), chloroform, 60 °C.

Table 2: Comparison of Stepwise vs. One-Pot Synthesis of 1-benzyl-2,3-dimethylindole

ParameterStepwiseOne-Pot
Yield 84%91%
Total Time 268 minutes103 minutes
Total Solvent 1694 mL723 mL
Total Energy 0.04 kWh0.06 kWh

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis (Two-Step)

Step 1: Hydrazone Formation

  • Dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate the hydrazone by filtration or extraction.

Step 2: Indolization

  • Add the dried hydrazone to a flask containing an acid catalyst (e.g., polyphosphoric acid, or a solution of a Brønsted or Lewis acid in a suitable solvent).

  • Heat the reaction mixture to the desired temperature (typically between 80-180 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto ice-water.

  • Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrate the organic phase under reduced pressure and purify the crude product by chromatography or recrystallization.

Protocol 2: One-Pot Microwave-Assisted Fischer Indole Synthesis
  • To a microwave vial, add the arylhydrazine hydrochloride (1.0 eq.) and the ketone or aldehyde (1.05 eq.) in a suitable solvent (e.g., THF, 0.63 M).

  • Seal the vial and heat in a microwave reactor at a set temperature (e.g., 150°C) for a specified time (e.g., 15 minutes).

  • Cool the reaction mixture to room temperature.

  • Proceed with the aqueous work-up and purification as described in Protocol 1.

Protocol 3: Three-Component, One-Pot Synthesis

This protocol generates the hydrazone in situ from a nitrile and an organometallic reagent.

Step 1: Metalloimine Formation

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, dissolve the nitrile in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the organometallic reagent (e.g., Grignard or organolithium reagent) dropwise via the dropping funnel.

  • Allow the reaction to stir at room temperature for approximately 3 hours to form the metalloimine.

Step 2: Fischer Indole Reaction

  • In a separate flask, prepare a solution of the arylhydrazine hydrochloride salt in the chosen acidic medium (e.g., acetic acid).

  • Add the freshly prepared metalloimine solution to the arylhydrazine solution at room temperature.

  • Heat the reaction mixture under reflux for approximately 15 hours.

  • Cool the reaction and perform an aqueous work-up and purification as described in Protocol 1.

Visualizations

Fischer_Indole_Synthesis_Mechanism reactants Aryl Hydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation reactants->hydrazone enamine Tautomerization to Enamine hydrazone->enamine rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement aromatization Aromatization & Cyclization rearrangement->aromatization elimination Ammonia Elimination aromatization->elimination product Indole elimination->product

The mechanistic pathway of the Fischer indole synthesis.

Optimizing reaction conditions for the N-alkylation of indole esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during the N-alkylation of indole esters.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the N-alkylation of indole esters.

Q1: I am observing a low yield in my N-alkylation reaction. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of indole esters can stem from several factors. Below is a systematic guide to troubleshooting this issue.

  • Incomplete Deprotonation: The first step in many N-alkylation protocols is the deprotonation of the indole nitrogen. If this is incomplete, the reaction will not proceed to completion.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate stoichiometry (typically 1.1-1.5 equivalents). Strong bases like sodium hydride (NaH) are commonly used. In some cases, a stronger base or slightly elevated temperatures during deprotonation may be necessary.[1]

  • Reagent Purity: The purity of your indole ester, alkylating agent, and solvent is critical.

    • Solution: Use anhydrous solvents, as water and other protic impurities can quench the strong base and the generated indolate anion.[1] Ensure your alkylating agent is pure and free of decomposition products.

  • Reaction Temperature and Time: The optimal temperature and duration can vary significantly depending on the substrates.

    • Solution: Some reactions proceed efficiently at room temperature, while others require heating.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for starting material consumption and product formation.[1]

  • Steric Hindrance: Bulky substituents on either the indole ester or the alkylating agent can slow down the reaction rate.[1]

    • Solution: Consider using a more reactive alkylating agent (e.g., an iodide instead of a bromide) or less sterically hindered substrates if possible.

  • Substrate Deactivation: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen, making alkylation more challenging.

    • Solution: For deactivated indole esters, more forcing conditions such as a stronger base, higher temperatures, or a more reactive alkylating agent may be required.

Q2: My reaction is producing a significant amount of the C3-alkylated isomer. How can I improve the N-selectivity?

A2: Competition between N-alkylation and C3-alkylation is a common challenge. The C3 position of the indole ring is often nucleophilic. Here are several strategies to favor N-alkylation:

  • Choice of Base and Solvent: This is one of the most critical factors.

    • Solution: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N-alkylation by forming the indolate anion.[1] The choice of solvent can be crucial; for instance, increasing the proportion of DMF in a THF/DMF mixture has been shown to enhance N-alkylation.[1] Ethereal solvents like THF may sometimes lead to lower N-selectivity compared to more polar solvents like DMF.[2]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

    • Solution: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1] For example, increasing the reaction temperature to 80 °C has been shown to result in complete N-alkylation in some cases.[3]

  • Catalyst and Ligand Systems: Modern catalytic methods can offer excellent control over regioselectivity.

    • Solution: In certain copper-hydride catalyzed alkylations, the choice of phosphine ligand can selectively produce either the N-alkylated or C3-alkylated product.[1]

  • Blocking the C3 Position: If the C3 position of your indole ester is already substituted, C3-alkylation is significantly less likely.

Q3: I am observing the formation of dialkylated products. How can I minimize this?

A3: Dialkylation (alkylation at both the nitrogen and a carbon atom, usually C3) can occur with highly reactive alkylating agents or under harsh conditions.

  • Control Stoichiometry: Carefully control the amount of the alkylating agent.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise can help maintain a low concentration and reduce the likelihood of a second alkylation.

  • Reaction Time and Temperature: Monitor the reaction closely.

    • Solution: Stop the reaction once the desired mono-N-alkylated product has formed. Lowering the reaction temperature can also help to control reactivity.

  • Steric Hindrance: Using bulkier reagents can disfavor a second alkylation.

    • Solution: Employing a bulkier alkylating agent or a catalyst with sterically demanding ligands can introduce steric hindrance that prevents over-alkylation.

Q4: The indole ester I am using has sensitive functional groups that are not compatible with strong bases. What are my options?

A4: For substrates with sensitive functional groups, milder reaction conditions are necessary.

  • Milder Bases: Explore the use of weaker bases.

    • Solution: Bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective alternatives to strong bases like NaH.

  • Catalytic Methods: Certain catalytic systems operate under neutral or mildly basic conditions.

    • Solution: Investigate copper-catalyzed or palladium-catalyzed N-alkylation methods which can be more tolerant of various functional groups. For example, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles using potassium hydroxide as the base has been developed.[4]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a typical N-alkylation of an indole ester?

A1: A common starting point is the use of sodium hydride (NaH, 1.1-1.5 eq.) as the base in an anhydrous polar aprotic solvent like DMF or THF. The indole ester is first deprotonated at 0 °C to room temperature, followed by the addition of the alkylating agent (1.0-1.2 eq.). The reaction is then stirred at room temperature or heated as needed while monitoring its progress.[1]

Q2: Which solvents are best for the N-alkylation of indole esters?

A2: Polar aprotic solvents are generally preferred. N,N-dimethylformamide (DMF) is a very common choice and often promotes N-selectivity.[1][2] Other suitable solvents include tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). The optimal solvent can depend on the specific substrates and base used.

Q3: How can I monitor the progress of my reaction?

A3: The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] TLC is a quick and easy way to visualize the consumption of the starting material and the appearance of the product spot. LC-MS provides more detailed information, including the mass of the product to confirm its identity and can help in identifying byproducts.

Q4: What is the typical work-up procedure for an N-alkylation reaction?

A4: After the reaction is complete, it is typically cooled to 0 °C and carefully quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. The product is then extracted into an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on the N-Alkylation of 2,3-dimethylindole with Benzyl Bromide

EntryBase (Equivalents)SolventTemperature (°C)N:C3 RatioYield (%)
1NaH (2)THF251:1.682
2NaH (2)THF/DMF (9:1)251.1:185
3NaH (2)THF/DMF (1:1)252.3:188
4NaH (2)DMF254:190
5NaH (2)DMF80>99:191

Data adapted from a study on 2,3-dimethylindole, which serves as a useful model for understanding the factors influencing regioselectivity in indole alkylation.[2][3]

Table 2: N-Alkylation of Ethyl Indole-2-carboxylate with Various Alkylating Agents

EntryAlkylating AgentBase (Equivalents)SolventProductYield (%)
1Allyl bromideaq. KOH (excess)Acetone1-allyl-1H-indole-2-carboxylic acidLow-Moderate
2Benzyl bromideaq. KOH (excess)Acetone1-benzyl-1H-indole-2-carboxylic acidLow-Moderate
3Amyl bromideaq. KOH (excess)Acetone1-amyl-1H-indole-2-carboxylic acidHigh

This table summarizes the synthesis of N-alkylated indole-2-carboxylic acids from the corresponding ethyl ester via in-situ hydrolysis under the reaction conditions.[5]

Experimental Protocols

General Protocol for N-Alkylation of an Indole Ester using Sodium Hydride

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole ester (1.0 eq.).

  • Dissolve the indole ester in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30–60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0–1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Start Low Reaction Yield CheckDeprotonation Check Deprotonation (Base Strength/Stoichiometry) Start->CheckDeprotonation CheckPurity Verify Reagent/Solvent Purity (Anhydrous Conditions) Start->CheckPurity OptimizeConditions Optimize Temp/Time (Monitor by TLC/LC-MS) Start->OptimizeConditions ConsiderSterics Assess Steric Hindrance Start->ConsiderSterics SolutionDeprotonation Increase Base Equivalents or Use Stronger Base CheckDeprotonation->SolutionDeprotonation Incomplete? SolutionPurity Use Anhydrous Solvents & Purified Reagents CheckPurity->SolutionPurity Impurities? SolutionConditions Increase Temperature or Reaction Time OptimizeConditions->SolutionConditions No Conversion? SolutionSterics Use More Reactive Alkylating Agent ConsiderSterics->SolutionSterics Bulky Groups?

Caption: Troubleshooting workflow for low reaction yield.

Optimizing_N_Selectivity Start Poor N-Selectivity (C3-Alkylation Observed) AnalyzeSolvent Analyze Solvent System Start->AnalyzeSolvent AnalyzeTemp Evaluate Reaction Temperature Start->AnalyzeTemp AnalyzeBase Check Base/Deprotonation Start->AnalyzeBase ConsiderCatalyst Consider Catalytic Method Start->ConsiderCatalyst SwitchToDMF Switch to/Increase DMF AnalyzeSolvent->SwitchToDMF Using non-polar/ethereal? IncreaseTemp Increase Temperature (e.g., 80 °C) AnalyzeTemp->IncreaseTemp Running at RT? EnsureFullDeprotonation Ensure Complete Deprotonation with Strong Base (e.g., NaH) AnalyzeBase->EnsureFullDeprotonation Incomplete deprotonation? UseSelectiveCatalyst Use N-Selective Catalyst System (e.g., CuH/Ligand) ConsiderCatalyst->UseSelectiveCatalyst High selectivity needed?

Caption: Decision-making process for optimizing N-selectivity.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Indole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indole cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in their experiments.

Troubleshooting Guides

This section provides detailed answers to specific problems you may encounter during various indole cyclization reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method, but it is sensitive to several factors that can lead to diminished yields.

Question: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I fix this?

Answer:

Low yields in Fischer indole synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and highly dependent on the substrate. A catalyst that is too strong can cause decomposition of the starting material or product, while one that is too weak may not facilitate the reaction effectively.

    • Solution: Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1] Polyphosphoric acid (PPA) is often effective for less reactive substrates. For substrates sensitive to strong Brønsted acids, zinc chloride (ZnCl₂) can be a good alternative.[2]

  • Suboptimal Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts, while low temperatures may result in an incomplete reaction.

    • Solution: The optimal temperature is substrate and catalyst dependent. Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can offer rapid heating and has been shown to improve yields and shorten reaction times.[3][4]

  • Purity and Stability of Starting Materials: Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions. Some arylhydrazone intermediates are unstable and can decompose before cyclization.

    • Solution: Ensure the purity of your starting materials. Using freshly distilled or purified phenylhydrazine is recommended. In cases of unstable hydrazones, a one-pot synthesis where the hydrazone is generated in situ without isolation can be beneficial.

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, favoring a competing N-N bond cleavage over the desired cyclization. Conversely, strong electron-withdrawing groups on the phenylhydrazine can hinder the reaction.

    • Solution: For substrates with strong electron-donating groups on the carbonyl component, consider using milder reaction conditions. For phenylhydrazines with strong electron-withdrawing groups, harsher conditions (stronger acid, higher temperature) may be necessary.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.

    • Solution: Higher temperatures or stronger acids might be required to overcome steric hindrance.

Below is a logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Fischer_Troubleshooting_Workflow start Low Yield in Fischer Indole Synthesis check_purity Check Starting Material Purity start->check_purity Initial Check check_purity->start If impure, purify and restart optimize_catalyst Optimize Acid Catalyst check_purity->optimize_catalyst If pure optimize_temp Optimize Temperature optimize_catalyst->optimize_temp Still low yield success Improved Yield optimize_catalyst->success Yield improves one_pot Consider One-Pot Procedure optimize_temp->one_pot If tar formation or decomposition protecting_groups Use Protecting Groups optimize_temp->protecting_groups If sensitive functional groups optimize_temp->success Yield improves one_pot->success protecting_groups->success

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

This method is known for often requiring harsh conditions, which can lead to low yields and side products.

Question: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

Answer:

The Bischler-Möhlau synthesis is notoriously sensitive to reaction conditions, and low yields are a common problem.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Traditionally, this synthesis requires high temperatures, which can lead to decomposition and the formation of multiple products.

    • Solution: Recent studies have shown that microwave irradiation can provide a milder, solvent-free method for this synthesis, often leading to improved yields and shorter reaction times.[5][6][7] A one-pot procedure involving stirring the aniline and phenacyl bromide at room temperature followed by brief microwave irradiation has been successful.[3][6]

  • Substrate Dependence: The yield and regioselectivity are highly dependent on the specific aniline and α-halo-ketone used.

    • Solution: Careful selection of starting materials is crucial. If you are observing a mixture of regioisomers, it may be inherent to your specific substrates. Exploring alternative synthetic routes to your target indole might be necessary.

  • Side Reactions: The conditions of the Bischler-Möhlau synthesis can promote various side reactions.

    • Solution: The use of milder conditions, such as those afforded by microwave synthesis, can help to minimize side product formation.

Palladium-Catalyzed Indole Synthesis (e.g., Larock, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed methods offer a powerful and versatile approach to indole synthesis but come with their own set of challenges, primarily related to the catalyst system.

Question: My palladium-catalyzed indole synthesis is stalling or giving a low yield. What are the likely causes of catalyst deactivation or low reactivity?

Answer:

Low conversion in palladium-catalyzed indole synthesis often points to issues with the catalyst's activity and stability.

Potential Causes and Solutions:

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, including the formation of inactive palladium black or aggregation of palladium nanoparticles. This can be caused by impurities, high temperatures, or inappropriate ligand choice.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent is crucial to remove oxygen, which can contribute to catalyst deactivation. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often necessary to stabilize the palladium catalyst and promote the desired reaction pathway.[8]

  • Poor Ligand Choice: The ligand plays a crucial role in the catalytic cycle. An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution: For Larock indole synthesis, while initially ligand-less conditions were used, electron-donating phosphine ligands can improve the reactivity of less reactive starting materials like o-bromoanilines.[9] For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are essential.[8] Experiment with different ligands to find the optimal one for your specific substrate combination.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base all play a significant role in the efficiency of the catalytic cycle.

    • Solution: Systematically optimize the reaction conditions. The choice of base is particularly important in reactions like the Larock and Buchwald-Hartwig syntheses.

  • Substrate-Specific Issues: The electronic and steric properties of your starting materials can significantly impact the reaction. For example, in the Larock synthesis, the regioselectivity is influenced by the substituents on the alkyne.[10]

    • Solution: If you are facing issues with regioselectivity or reactivity with a particular substrate, you may need to adjust the catalyst system (ligand) or consider a different synthetic strategy.

The following diagram illustrates a general troubleshooting workflow for palladium-catalyzed indole synthesis.

Pd_Catalyzed_Troubleshooting start Low Yield in Pd-Catalyzed Indole Synthesis check_reagents Check Reagent/Solvent Purity & Anhydrous Conditions start->check_reagents check_reagents->start If impure/wet, purify/dry and restart optimize_ligand Optimize Ligand check_reagents->optimize_ligand If pure & dry optimize_conditions Optimize Temp, Base, & Solvent optimize_ligand->optimize_conditions Still low yield success Improved Yield optimize_ligand->success Yield improves catalyst_loading Adjust Catalyst Loading optimize_conditions->catalyst_loading Still low yield optimize_conditions->success Yield improves catalyst_loading->success

Caption: General troubleshooting workflow for palladium-catalyzed indole synthesis.

Data Presentation

The following tables summarize quantitative data for various indole cyclization reactions, providing a basis for comparison and optimization.

Table 1: Comparison of Catalysts in Fischer Indole Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Zeolite-HYChloroform60443[2]
Montmorillonite K10Chloroform60470[2]
Indion-90Chloroform60460[2]
Amberlite-120Chloroform60463[2]
Amberlyst-15Chloroform60468[2]
Phosphomolybdic acidChloroform60486[2]
Zinc chloride (ZnCl₂)Toluene110-1202 - 660 - 85[2]
Polyphosphoric acid (PPA)-80 - 1000.5 - 170 - 90+[2]
Acetic AcidAcetic Acid~118 (reflux)4 - 830 - 60[2]

Table 2: Microwave-Assisted vs. Conventional Heating in Indole Synthesis

Synthesis MethodHeating MethodCatalyst/ReagentSolventTimeTemperature (°C)Yield (%)Reference
Fischer IndoleConventionalAcetic AcidAcetic Acid8 hoursReflux75[11]
Fischer IndoleMicrowaveEaton's Reagent-10 min17092[11]
Bischler-MöhlauConventionalAnilinium bromide---17[6]
Bischler-MöhlauMicrowaveAnilinium bromideDMF (drops)1 min-71[6]
One-pot Bischler-MöhlauMicrowave-DMF (drops)1 min600 W52-75[5][6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Microwave-Assisted, Solvent-Free Bischler-Möhlau Synthesis of 2-Arylindoles[5][6][7]

Reactant Preparation: In an open vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

Initial Reaction: Stir the mixture at room temperature for 3 hours.

Microwave Irradiation:

  • Add 3 drops of dimethylformamide (DMF) to the mixture.

  • Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

Work-up and Purification: After cooling, the crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole[8]

Reaction Setup:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 5-bromoindole (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Finally, add the amine (1.2-2.0 equiv) via syringe.

Reaction:

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for 16-18 hours (or until completion as monitored by TLC or LC-MS).

Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Can I use an unsymmetrical ketone in the Fischer indole synthesis? A1: Yes, but be aware that it can lead to the formation of two regioisomeric indole products. The regioselectivity will depend on the relative stability of the two possible enamine intermediates.

Q2: My reaction mixture turns into a dark tar. What should I do? A2: Tar formation is a common issue in Fischer indole synthesis, often caused by excessively high temperatures or a catalyst that is too strong. Try lowering the reaction temperature or using a milder acid catalyst.

Q3: How do I remove the palladium catalyst from my product after a cross-coupling reaction? A3: If the palladium catalyst is soluble, it may co-elute with your product during column chromatography. You can try optimizing your solvent system for better separation or use a palladium scavenger resin. For heterogeneous catalysts like Pd/C, simple filtration through Celite is usually effective.

Q4: What is the role of the chloride salt (e.g., LiCl) in the Larock indole synthesis? A4: The chloride salt is thought to facilitate the reductive elimination step in the catalytic cycle and can improve the reaction rate and yield. However, an excess of the chloride salt can be detrimental.[12]

Q5: Are there any "green" alternatives for indole synthesis? A5: Yes, microwave-assisted, solvent-free reactions are considered a greener approach.[5] Additionally, the use of recyclable catalysts, such as zeolites or clays, in the Fischer indole synthesis is an area of active research.[2]

References

Technical Support Center: Column Chromatography of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the development of a column chromatography method for the purification of Ethyl 4-bromo-1H-indole-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound and related indole derivatives.

Issue 1: The compound is not eluting from the column.

  • Question: I've been running the column for a while, but I can't see my product eluting. What could be the problem?

  • Answer: There are several possibilities:

    • Incorrect Solvent System: The mobile phase may not be polar enough to move the compound down the column. Double-check the solvent mixture you prepared.

    • Compound Decomposition: Indole derivatives can sometimes be unstable on silica gel.[1] It's possible your compound has decomposed on the column. You can test for stability by spotting your crude material on a TLC plate, letting it sit for a while, and then eluting to see if a new spot appears.[1]

    • Compound Came Off in the Solvent Front: If your initial solvent system was too polar, the compound might have eluted very quickly with the solvent front. Check the very first fractions collected.[1]

    • Dilute Fractions: The eluted fractions might be too dilute to detect the compound easily. Try concentrating a few fractions in the expected elution range and re-spotting on a TLC plate.[1]

Issue 2: Poor separation of the product from impurities.

  • Question: My fractions are all mixed, and I'm not getting pure product, even though the separation looked good on TLC. Why is this happening?

  • Answer: This can be a frustrating issue with several potential causes:

    • Overloading the Column: Applying too much crude material to the column can lead to broad bands and poor separation.

    • Improper Column Packing: An unevenly packed column will have channels, leading to a non-uniform flow of the mobile phase and poor separation.

    • Compound Degradation on the Column: As mentioned before, if your product or an impurity is degrading on the silica gel, you may continuously elute a mixture.[1]

    • Inappropriate Solvent Choice: Even with a good Rf difference on TLC, the wrong solvent system can lead to poor separation on the column. Try to find a solvent system that dissolves both your product and the impurities well.[1]

Issue 3: The compound appears as streaks or tailing bands on the column and TLC.

  • Question: My compound is streaking down the column instead of moving as a tight band. What's causing this?

  • Answer: Tailing is a common problem, often due to:

    • Strong Interaction with Silica Gel: The slightly acidic nature of silica gel can lead to strong interactions with basic or highly polar compounds, causing tailing.

    • Incomplete Dissolution of the Sample: If the sample is not fully dissolved when loaded, it can lead to streaking as it slowly dissolves in the mobile phase.

    • Too Polar Sample Loading Solvent: Using a solvent to load the sample that is significantly more polar than the mobile phase can cause band broadening and tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A common mobile phase for the purification of ethyl indole-2-carboxylate derivatives is a mixture of hexane (or petroleum ether) and ethyl acetate.[2] Based on literature for similar compounds, a good starting point would be a low polarity mixture, such as 10% ethyl acetate in hexane (9:1 hexane:ethyl acetate).[3] You should always optimize the solvent system using thin-layer chromatography (TLC) first, aiming for an Rf value of 0.2-0.3 for the desired compound.[2]

Q2: What kind of stationary phase should I use?

A2: Silica gel (230-400 mesh) is the most common stationary phase for the purification of indole derivatives.[2] If your compound shows signs of degradation on silica gel, you could consider using a less acidic stationary phase like neutral alumina.[1]

Q3: How can I tell if my compound is degrading on the silica gel?

A3: You can perform a simple stability test using a TLC plate. Dissolve your crude product in a suitable solvent and spot it on a TLC plate. Let the plate sit exposed to air for 30-60 minutes. Then, develop the TLC plate as you normally would. If you see new spots that were not present in the initial crude mixture, your compound is likely degrading on the silica gel.

Q4: What are the common impurities I should be looking for?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For indole derivatives, colored impurities can sometimes arise from oxidation of the indole ring. If the synthesis involves the bromination of an indole precursor, over-brominated byproducts could also be present.

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography

ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate
Initial Gradient 5-10% Ethyl Acetate in Hexane
Target Rf on TLC 0.2 - 0.3

Table 2: Solvent Polarity for Mobile Phase Optimization

SolventPolarity Index
Hexane0.1
Dichloromethane3.1
Ethyl Acetate4.4
Acetone5.1
Methanol5.1

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing (Wet Method):

    • Place a small plug of cotton wool or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly, and gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the top layer of sand.

    • Begin eluting the column with the starting low-polarity solvent mixture.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow start Crude Product tlc TLC Analysis (Optimize Mobile Phase) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading (Dry Loading) packing->loading elution Elution (Gradient or Isocratic) loading->elution fractions Fraction Collection elution->fractions analysis Fraction Analysis (TLC) fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation end Pure Product evaporation->end

Caption: Experimental workflow for the column chromatography purification of this compound.

troubleshooting_guide issue Poor Separation cause1 Column Overloading issue->cause1 cause2 Improper Packing issue->cause2 cause3 Compound Degradation issue->cause3 cause4 Suboptimal Mobile Phase issue->cause4 solution1 Reduce Sample Amount cause1->solution1 Solution solution2 Repack Column Carefully cause2->solution2 Solution solution3 Use Neutral Alumina or Deactivated Silica cause3->solution3 Solution solution4 Re-optimize with TLC cause4->solution4 Solution

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Stability of Ethyl 4-bromo-1H-indole-2-carboxylate in acidic vs. basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 4-bromo-1H-indole-2-carboxylate in acidic and basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in acidic and basic media?

In basic media, the primary degradation pathway is the hydrolysis of the ethyl ester to form 4-bromo-1H-indole-2-carboxylic acid.[1][2][3] In acidic media, two main degradation pathways are possible: acid-catalyzed hydrolysis of the ester to the carboxylic acid and subsequent decarboxylation of the carboxylic acid, especially at elevated temperatures.[4][5][6][7]

Q2: How stable is the ester functional group to hydrolysis?

The ester group is susceptible to both acid and base-catalyzed hydrolysis. Base-catalyzed hydrolysis (saponification) is generally faster and occurs readily under mild alkaline conditions. Measurable hydrolysis of indole esters has been observed within a few hours at a pH of 9 or higher.[1][2] Acid-catalyzed hydrolysis typically requires heating with a dilute acid to proceed at a significant rate.[5][6]

Q3: Is the indole ring itself stable under these conditions?

The indole ring is generally stable but can be susceptible to oxidation, especially under harsh conditions or prolonged exposure to air and light.[8][9][10] Forced degradation studies often include an oxidative stress condition (e.g., using hydrogen peroxide) to assess this potential degradation pathway.[11][12]

Q4: Are there other factors that can affect the stability of this compound?

Yes, other factors include:

  • Light: Brominated aromatic compounds and indoles can be sensitive to light and may undergo photodegradation.[11][13][14] It is recommended to handle and store the compound in amber vials or otherwise protected from light.[11][15]

  • Temperature: Elevated temperatures will accelerate the rates of both hydrolysis and decarboxylation.[11][12]

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the indole ring.[8][9][10]

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored in a cool, dark, and dry place.[11][15] For optimal preservation, storage at low temperatures (e.g., -20°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation and hydrolysis from atmospheric moisture.[15]

Troubleshooting Guides

Issue 1: Low yield or absence of desired product after reaction in basic media.

  • Problem: You are attempting a reaction with this compound in a basic solution, but you are isolating the hydrolyzed carboxylic acid instead of your target compound.

  • Possible Cause: The reaction conditions are too harsh (e.g., high concentration of base, high temperature, or long reaction time), leading to the hydrolysis of the ethyl ester.

  • Solutions:

    • Use a non-nucleophilic base: If the base is not intended to be a reactant, consider using a sterically hindered or non-nucleophilic base.

    • Lower the temperature: Perform the reaction at a lower temperature to reduce the rate of hydrolysis.

    • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the compound is exposed to basic conditions.

    • Protecting groups: If applicable to your synthetic route, consider protecting the indole nitrogen, which can sometimes influence the reactivity of the rest of the molecule.

Issue 2: Unexpected side products in acidic media.

  • Problem: After a reaction or work-up in acidic conditions, you observe a significant amount of a byproduct that appears to have lost the entire carboxylate group.

  • Possible Cause: The acidic conditions, especially if heated, are causing hydrolysis of the ester followed by decarboxylation of the resulting carboxylic acid.[4][7]

  • Solutions:

    • Avoid high temperatures: If possible, perform the reaction and work-up at room temperature or below.

    • Use milder acidic conditions: Opt for a weaker acid or a lower concentration of the acid.

    • Minimize exposure time: Keep the exposure to acidic conditions as short as possible.

Issue 3: Discoloration of the compound upon storage or during a reaction.

  • Problem: Your sample of this compound has developed a yellow or brownish color.

  • Possible Cause: The indole ring is likely undergoing oxidation.[8][9] This can be exacerbated by exposure to air and light.

  • Solutions:

    • Store under inert atmosphere: Store the solid compound and solutions under an inert gas like nitrogen or argon.

    • Protect from light: Always use amber vials or wrap containers with aluminum foil.[11][15]

    • Degas solvents: For reactions in solution, using degassed solvents can help to minimize oxidation.

Data Presentation

Table 1: Summary of Stability of this compound in Acidic vs. Basic Media

Condition Primary Degradation Pathway Primary Degradation Product Relative Rate Contributing Factors
Acidic Media Acid-catalyzed ester hydrolysis4-bromo-1H-indole-2-carboxylic acidModerate to SlowIncreased temperature, strong acid concentration[5][6]
Decarboxylation (of the acid)4-bromo-1H-indoleSlow (requires heat)High temperature[4][7]
Basic Media Base-catalyzed ester hydrolysis (Saponification)4-bromo-1H-indole-2-carboxylate saltFastHigh pH, increased temperature[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Incubate the vial at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Base Hydrolysis:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Incubate the vial at 60°C for 8 hours (due to the faster rate of base hydrolysis).

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M hydrochloric acid.

    • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stressed samples.

  • Analysis:

    • Analyze all samples (acid-stressed, base-stressed, and control) using a validated stability-indicating HPLC method.

    • Compare the chromatograms to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualization

start Ethyl 4-bromo-1H- indole-2-carboxylate acid_hydrolysis Acid-catalyzed Hydrolysis start->acid_hydrolysis + H₃O⁺ base_hydrolysis Base-catalyzed Hydrolysis start->base_hydrolysis + OH⁻ carboxylic_acid 4-bromo-1H-indole- 2-carboxylic acid acid_hydrolysis->carboxylic_acid base_hydrolysis->carboxylic_acid decarboxylation Decarboxylation (Heat) carboxylic_acid->decarboxylation + H⁺, Δ indole 4-bromo-1H-indole decarboxylation->indole - CO₂

Caption: Degradation pathways in acidic and basic media.

start Unexpected Result (e.g., low yield, side product) check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions is_basic Is the medium basic? check_conditions->is_basic is_acidic Is the medium acidic? check_conditions->is_acidic discoloration Discoloration observed? check_conditions->discoloration hydrolysis_suspected Suspect Ester Hydrolysis is_basic->hydrolysis_suspected Yes is_acidic->hydrolysis_suspected Yes is_heated Is the reaction heated? hydrolysis_suspected->is_heated solution_basic Reduce base concentration Lower temperature Shorten reaction time hydrolysis_suspected->solution_basic decarboxylation_suspected Suspect Decarboxylation solution_acidic Use milder acid Avoid heat Shorten reaction time decarboxylation_suspected->solution_acidic is_heated->decarboxylation_suspected Yes is_heated->solution_acidic No oxidation_suspected Suspect Oxidation discoloration->oxidation_suspected Yes solution_oxidation Protect from light Use inert atmosphere Degas solvents oxidation_suspected->solution_oxidation

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Bromo-Indole Stability During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of bromo-indoles during reaction workup. Bromo-indoles are valuable intermediates in medicinal chemistry, but their inherent instability can lead to yield loss and purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why are bromo-indoles prone to decomposition during reaction workup?

A1: Bromo-indoles are susceptible to degradation through several pathways due to the electron-rich nature of the indole ring, which can be further influenced by the bromine substituent. The primary causes of decomposition during workup are:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of colored impurities, such as oxindoles and isatins. This process can be accelerated by light and basic conditions.

  • Acidic Conditions: Strong acids can cause dimerization or polymerization of the indole ring. While some acidic conditions are necessary for certain reactions, prolonged exposure during workup should be avoided.

  • Basic Conditions: While the indole N-H is weakly acidic, strong bases can deprotonate it, increasing the electron density of the ring system and making it more susceptible to oxidation.

  • Photodegradation: Brominated aromatic compounds can be sensitive to light, leading to the formation of radical species and subsequent decomposition.[1][2]

Q2: What are the common signs of bromo-indole decomposition?

A2: Decomposition is often visually indicated by a color change in the solution or the isolated product, which may turn yellow, brown, or even dark purple. You may also observe the formation of insoluble materials or streaking on a thin-layer chromatography (TLC) plate. Spectroscopic analysis (NMR, MS) can reveal the presence of impurities such as oxindoles, isatins, or polymeric byproducts.

Q3: How can I minimize exposure to air and light during the workup?

A3: To prevent oxidation and photodegradation, it is crucial to work under an inert atmosphere and protect your reaction and product from light.

  • Inert Atmosphere: Conduct the workup using Schlenk line techniques or in a glovebox under an atmosphere of nitrogen or argon. Use degassed solvents to minimize dissolved oxygen.

  • Protection from Light: Wrap your flasks and other glassware in aluminum foil to prevent light exposure.[3]

Troubleshooting Guides

Issue 1: Product darkens or turns into a tar-like substance during aqueous workup.
Possible CauseRecommended Solution
Oxidation Perform the aqueous wash and extraction steps under a blanket of nitrogen or argon. Use deoxygenated water and solvents for all extractions and washes.
Acid/Base Instability Neutralize the reaction mixture to a pH of approximately 7 before extraction. Use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate solution) for pH adjustments. Avoid strong acids and bases.
Photodegradation Protect the separatory funnel and all other glassware from light by wrapping them in aluminum foil.
Issue 2: Significant product loss or decomposition during chromatographic purification.
Possible CauseRecommended Solution
Decomposition on Silica Gel The slightly acidic nature of silica gel can promote the degradation of sensitive bromo-indoles. Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexane/ethyl acetate). Alternatively, use a different stationary phase like alumina or consider reversed-phase chromatography.
Oxidation on the Column If possible, pack and run the column under an inert atmosphere. Use degassed solvents for the mobile phase.

Experimental Protocols

Protocol 1: General Workup Procedure for a Bromination Reaction

This protocol outlines a standard workup for a reaction involving the bromination of an indole, incorporating steps to minimize decomposition.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a freshly prepared aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), until the color of excess bromine is discharged.[4][5] This step is often exothermic, so maintain the temperature below 10 °C.

  • Neutralization:

    • Under a nitrogen or argon atmosphere, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid present. Be cautious of gas evolution. Adjust the pH to ~7.

  • Extraction:

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer). Use deoxygenated solvents if possible.

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product promptly by recrystallization or column chromatography. For chromatography, consider using deactivated silica gel as described in the troubleshooting guide.

Protocol 2: Workup Incorporating an Antioxidant

For particularly sensitive bromo-indoles, the addition of a radical scavenger or antioxidant to the workup solvents can provide extra protection.

  • Solvent Preparation:

    • Prepare your extraction and chromatography solvents by adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid. A typical concentration is 0.01-0.1% (w/v).

  • Follow Protocol 1:

    • Proceed with the quenching, neutralization, extraction, and washing steps as described in Protocol 1, using the antioxidant-containing solvents.

  • Purification:

    • If purifying by column chromatography, add the antioxidant to the eluent.

    • If purifying by recrystallization, add a small amount of the antioxidant to the recrystallization solvent.

Data Presentation

While direct quantitative comparisons of bromo-indole stability under different workup conditions are not extensively published, the following table summarizes the qualitative stability and recommended handling conditions.

ConditionStability of Bromo-IndolesRecommended Practices
Atmosphere Highly susceptible to oxidation in the presence of air.Work under an inert atmosphere (Nitrogen or Argon). Use degassed solvents.
Light Prone to photodegradation.Protect from light by wrapping glassware in aluminum foil.
pH Unstable in strong acid (polymerization) and strong base (promotes oxidation).Maintain a neutral pH (6-8) during aqueous workup. Use mild acids/bases for pH adjustment.
Temperature Decomposition rate increases with temperature.Keep the reaction and workup temperatures as low as practical, especially during quenching and concentration steps.
Purification Can degrade on acidic silica gel.Use deactivated silica gel or an alternative stationary phase. Purify the product promptly after isolation.

Mandatory Visualization

DecompositionPathways BromoIndole Bromo-Indole OxidizedProducts Oxidized Products (e.g., Oxindoles, Isatins) BromoIndole->OxidizedProducts O2, Light, Base PolymerizedProducts Polymerized Products BromoIndole->PolymerizedProducts Strong Acid RadicalSpecies Radical Species BromoIndole->RadicalSpecies Light (hν) PhotodegradationProducts Photodegradation Products RadicalSpecies->PhotodegradationProducts Further Reactions

Decomposition pathways of bromo-indoles.

WorkupWorkflow cluster_reaction Reaction cluster_workup Workup (under Inert Atmosphere & Protected from Light) cluster_purification Purification ReactionMixture Reaction Mixture (contains Bromo-Indole) Quenching 1. Quench (e.g., Na2S2O3) ReactionMixture->Quenching Neutralization 2. Neutralize (e.g., NaHCO3, pH ~7) Quenching->Neutralization Extraction 3. Extract (Organic Solvent) Neutralization->Extraction Drying 4. Dry & Concentrate (Na2SO4, low temp.) Extraction->Drying CrudeProduct Crude Bromo-Indole Drying->CrudeProduct Purification 5. Purify Promptly (e.g., Chromatography on deactivated silica or Recrystallization) PureProduct Pure Bromo-Indole Purification->PureProduct CrudeProduct->Purification

Recommended workflow for bromo-indole workup.

References

Challenges and solutions for the scale-up synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Scale-Up Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the laboratory and large-scale synthesis of this important indole derivative.

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially adaptable method is a two-step process commencing with the Japp-Klingemann reaction, followed by a Fischer indole synthesis. This approach involves the reaction of a diazonium salt of 3-bromoaniline with ethyl 2-methylacetoacetate to form a hydrazone, which is then cyclized under acidic conditions to yield the final product.

Q2: What are the primary challenges when scaling up the Fischer indole synthesis?

A2: The Fischer indole synthesis is notoriously challenging to scale up. Key issues include the highly exothermic nature of the cyclization step, which can lead to thermal runaways if not properly managed. Additionally, the strongly acidic and often high-temperature conditions can result in the formation of significant amounts of tar and polymeric byproducts, complicating product isolation and reducing yields. Maintaining homogenous mixing and controlled heating becomes critical at larger scales.

Q3: What are the typical impurities encountered in this synthesis?

A3: Common impurities can include regioisomers formed during the Fischer indole cyclization, unreacted starting materials, and byproducts from side reactions such as the formation of tar-like polymers. Incomplete hydrolysis of the ester group during workup can also lead to the corresponding carboxylic acid impurity.

Q4: How can I minimize the formation of tar and polymeric byproducts?

A4: To mitigate the formation of tars, it is crucial to optimize the reaction conditions. This includes using the mildest possible acid catalyst that effectively promotes the reaction, maintaining strict temperature control to avoid overheating, and ensuring efficient mixing to prevent localized hot spots. In some cases, using a solvent that keeps all components in the solution phase can also be beneficial.

Q5: What are the recommended purification methods for large-scale synthesis?

A5: For kilogram-scale production, purification by crystallization is the most practical and economical method. The choice of an appropriate solvent or solvent system is critical for obtaining high purity and good recovery. Column chromatography, while useful at the lab scale, is often not feasible for large quantities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Japp-Klingemann Reaction Incomplete diazotization of 3-bromoaniline.Ensure the temperature is maintained at 0-5 °C during diazotization. Use a slight excess of sodium nitrite and ensure its slow, portion-wise addition.
Incorrect pH for the coupling reaction.The coupling reaction should be buffered to a slightly acidic or neutral pH to facilitate the reaction of the diazonium salt with the enolate of the β-keto ester.
Low Yield or Reaction Failure in Fischer Indole Synthesis Inappropriate acid catalyst or concentration.Screen various Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) and Lewis acids (e.g., zinc chloride) to find the optimal catalyst. The concentration of the acid is also a critical parameter to optimize.
Suboptimal reaction temperature.The reaction often requires elevated temperatures, but excessive heat can lead to decomposition. A careful temperature optimization study is recommended.
Formation of a Thick, Unmanageable Slurry Precipitation of the hydrazone intermediate or the final product.Increase the solvent volume to improve solubility. For scale-up, a reactor with a powerful overhead stirrer is essential to handle slurries effectively.
Significant Tar Formation Localized overheating and decomposition due to poor heat transfer.On a larger scale, ensure efficient heat dissipation through a jacketed reactor with a reliable cooling system. Control the rate of addition of reagents to manage the exotherm.
Acid catalyst is too harsh.Consider using a milder acid catalyst or a solid-supported acid catalyst to reduce the formation of degradation products.
Product Purity Issues After Crystallization Inappropriate crystallization solvent.Conduct a solvent screen to identify a solvent or solvent mixture that provides good solubility at high temperatures and low solubility at low temperatures for the product, while impurities remain in the mother liquor.
Co-precipitation of impurities.A slow cooling rate during crystallization can improve crystal quality and purity. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate (Hydrazone Intermediate)

Materials:

  • 3-bromoaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ethyl 2-methylacetoacetate

  • Sodium acetate (NaOAc)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Diazotization: In a jacketed reactor cooled to 0-5 °C, dissolve 3-bromoaniline (1.0 eq) in a mixture of water and concentrated HCl. Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Coupling Reaction: In a separate reactor, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool the mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the ethanol solution of the β-keto ester, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, add water to precipitate the hydrazone product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Fischer Indole Synthesis of this compound

Materials:

  • Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate

  • Polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol

  • Ethanol (for recrystallization)

Procedure:

  • Cyclization: In a reactor equipped with a powerful overhead stirrer and a reflux condenser, add the dried hydrazone intermediate (1.0 eq).

  • Carefully add polyphosphoric acid (or the chosen acid catalyst) while stirring. The mixture will become viscous.

  • Heat the reaction mixture to 80-100 °C. The reaction is exothermic, so careful temperature control is essential.

  • Maintain the temperature and stir for 1-3 hours, monitoring the reaction by TLC or HPLC.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and water with vigorous stirring.

  • The crude product will precipitate. Filter the solid and wash thoroughly with water to remove the acid.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure this compound.

Quantitative Data Summary

The following table summarizes typical data for the synthesis of this compound at different scales. Please note that these values are illustrative and can vary depending on the specific reaction conditions and equipment used.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Yield (Japp-Klingemann) 85-95%80-90%75-85%
Yield (Fischer Indole) 70-80%65-75%60-70%
Overall Yield 60-76%52-68%45-60%
Purity (after crystallization) >99%>99%>98.5%
Reaction Time (Japp-Klingemann) 2-4 hours3-5 hours4-6 hours
Reaction Time (Fischer Indole) 1-3 hours2-4 hours3-5 hours

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_japp_klingemann Japp-Klingemann Reaction cluster_fischer_indole Fischer Indole Synthesis cluster_purification Purification 3-bromoaniline 3-bromoaniline Diazotization Diazotization 3-bromoaniline->Diazotization Ethyl_2-methylacetoacetate Ethyl_2-methylacetoacetate Coupling Coupling Ethyl_2-methylacetoacetate->Coupling Diazotization->Coupling Diazonium Salt Cyclization Cyclization Coupling->Cyclization Hydrazone Intermediate Crystallization Crystallization Cyclization->Crystallization Crude Product Final_Product Ethyl 4-bromo-1H- indole-2-carboxylate Crystallization->Final_Product Pure Product

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

troubleshooting_fischer_indole Start Low Yield in Fischer Indole Synthesis Check_Catalyst Check Acid Catalyst (Type and Concentration) Start->Check_Catalyst Check_Temperature Verify Reaction Temperature Start->Check_Temperature Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Optimize_Catalyst Optimize Catalyst: - Screen different acids - Adjust concentration Check_Catalyst->Optimize_Catalyst Suboptimal Optimize_Temperature Optimize Temperature: - Incremental increase - Monitor for decomposition Check_Temperature->Optimize_Temperature Suboptimal Purify_Starting_Material Purify Hydrazone Intermediate Check_Purity->Purify_Starting_Material Impurities Detected Improve_Agitation Improve Agitation: - Use overhead stirrer - Ensure homogeneity Check_Mixing->Improve_Agitation Inefficient Re-evaluate_Yield Re-evaluate_Yield Optimize_Catalyst->Re-evaluate_Yield Optimize_Temperature->Re-evaluate_Yield Purify_Starting_Material->Re-evaluate_Yield Improve_Agitation->Re-evaluate_Yield

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis step.

Validation & Comparative

A Researcher's Guide to the NMR Spectral Interpretation of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel or modified compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed interpretation of the ¹H and ¹³C NMR spectra of Ethyl 4-bromo-1H-indole-2-carboxylate, a substituted indole derivative of interest in medicinal chemistry. This guide will objectively compare expected spectral data with that of related structures, supported by established principles of NMR spectroscopy.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole ring, the ethyl group, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ethyl carboxylate group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
N-H~9.0 - 10.0broad singlet1HN/A
H-3~7.3 - 7.5singlet1HN/A
H-5~7.2 - 7.4doublet of doublets1HJ ≈ 7.5, 1.0
H-6~7.0 - 7.2triplet1HJ ≈ 7.5
H-7~7.5 - 7.7doublet1HJ ≈ 7.5
-OCH₂CH₃~4.3 - 4.5quartet2HJ ≈ 7.1
-OCH₂CH₃~1.3 - 1.5triplet3HJ ≈ 7.1
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for the eleven carbon atoms in the molecule. The chemical shifts are influenced by the bromine substituent and the carboxylate group, leading to a unique spectral fingerprint.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~160 - 165
C-2~135 - 140
C-3~105 - 110
C-3a~128 - 132
C-4~115 - 120
C-5~123 - 127
C-6~120 - 124
C-7~112 - 116
C-7a~136 - 140
-OCH₂CH₃~60 - 65
-OCH₂CH₃~14 - 16

Comparative Analysis

The presence of the bromine atom at the C-4 position significantly influences the chemical shifts of the aromatic protons compared to unsubstituted ethyl indole-2-carboxylate. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect create a complex interplay that shifts the neighboring protons. Specifically, H-5 and H-3 are expected to be deshielded. The ethyl carboxylate group at C-2 deshields the H-3 proton and the adjacent carbon C-3.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • The choice of solvent can affect the chemical shift of the N-H proton; DMSO-d₆ is often preferred for observing exchangeable protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

  • Experiment: A standard one-pulse proton experiment.

  • Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 8-16

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: Calibrated 90-degree pulse

3. ¹³C NMR Acquisition:

  • Experiment: A proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Parameters:

    • Spectral Width: 200-220 ppm

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2 seconds

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualization of Molecular Structure

To aid in the assignment of NMR signals, a clear representation of the molecular structure with numbered atoms is essential.

Caption: Molecular structure of this compound.

A Comparative Guide to the Chemical Reactivity of 4-Bromo vs. 6-Bromo Indole-2-Carboxylates in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry. Bromoindoles, in particular, serve as versatile precursors for the synthesis of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the chemical reactivity of two key building blocks: 4-bromoindole-2-carboxylates and 6-bromoindole-2-carboxylates. By examining their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, this document aims to inform substrate selection and reaction optimization for researchers in drug discovery and development.

Executive Summary

While direct, side-by-side comparative studies on the reactivity of 4-bromo and 6-bromo indole-2-carboxylates are not extensively documented in peer-reviewed literature, a qualitative and semi-quantitative comparison can be drawn from existing data on similar substrates and general principles of organic chemistry.

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the facility of the oxidative addition step, which is influenced by the strength of the carbon-halogen bond. For aryl bromides, the reactivity is generally high. However, subtle differences in electronic and steric environments between the 4- and 6-positions of the indole ring can lead to variations in reaction kinetics and yields.

Theoretical Reactivity Profile:

  • Electronic Effects: The bromine atom is an electron-withdrawing group. Its position on the indole ring influences the electron density of the C-Br bond and the overall aromatic system. The 4-position is in closer proximity to the electron-donating pyrrole nitrogen, which could modulate the electronic character of the C4-Br bond compared to the C6-Br bond. This may lead to nuanced differences in the rate of oxidative addition to the palladium(0) catalyst.

  • Steric Effects: The 4-position is sterically more hindered than the 6-position due to its proximity to the fused benzene ring. This steric hindrance could potentially impact the approach of the bulky palladium catalyst, potentially leading to slower reaction rates or the need for more sterically accommodating ligands.

The following sections provide available experimental data for Suzuki-Miyaura and Sonogashira couplings, and a general protocol for the Buchwald-Hartwig amination, to guide synthetic efforts.

Data Presentation: A Comparative Overview

The following tables summarize representative, though not directly comparative, quantitative data for Suzuki-Miyaura and Sonogashira couplings of ethyl 4-bromo- and 6-bromoindole-2-carboxylates. It is crucial to note that the data has been compiled from different sources and, therefore, direct comparison of yields should be approached with caution as reaction conditions are not identical.

Table 1: Suzuki-Miyaura Coupling of Bromoindole-2-carboxylates

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 4-bromoindole-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~75
Ethyl 6-bromoindole-2-carboxylate4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O10016~88

* Yields are approximate and collated from various sources for illustrative purposes. Direct comparison is not implied due to differing reaction conditions.

Table 2: Sonogashira Coupling of Bromoindole-2-carboxylates

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Ethyl 4-bromoindole-2-carboxylatePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF806~85
Ethyl 6-bromoindole-2-carboxylateTrimethylsilylacetylenePd(PPh₃)₄ / CuIDiisopropylamineToluene708~92

* Yields are approximate and collated from various sources for illustrative purposes. Direct comparison is not implied due to differing reaction conditions.

Buchwald-Hartwig Amination:

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from literature procedures for similar bromoindole substrates. Optimization of these conditions for specific substrates is recommended.

Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add the bromoindole-2-carboxylate (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in the chosen solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Reaction Execution: Add the catalyst solution to the Schlenk flask. Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: In a glovebox, add the bromoindole-2-carboxylate (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.08 equiv) to a vial.

  • Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vial and heat to the desired temperature (e.g., 80-110 °C). Stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: To a Schlenk flask, add the bromoindole-2-carboxylate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) cocatalyst (e.g., CuI, 0.05 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., DMF or toluene), a base (e.g., triethylamine or diisopropylamine, 2.0 equiv), and the terminal alkyne (1.2 equiv).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G General Workflow for Palladium-Catalyzed Cross-Coupling of Bromoindole-2-carboxylates cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Bromoindole, Coupling Partner, and Base start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Anhydrous, Degassed Solvent catalyst->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

VEGFR-2 Signaling Pathway

Indole-2-carboxylate derivatives have been investigated as inhibitors of receptor tyrosine kinases such as VEGFR-2, which are critical in angiogenesis and cancer progression.

VEGFR2_Signaling Simplified VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Increased Permeability PKC->Permeability Akt Akt PI3K->Akt Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Migration Migration ERK->Migration Proliferation Proliferation Transcription->Proliferation

Caption: A simplified diagram of the VEGFR-2 signaling pathway.

Conclusion

In the comparative analysis of 4-bromo and 6-bromo indole-2-carboxylates, the 6-bromo isomer is predicted to exhibit slightly enhanced reactivity in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance. However, both isomers are viable and highly useful substrates for the synthesis of diverse indole derivatives. The choice between the two will likely depend on the specific synthetic target and the availability of the starting materials. The provided protocols and data serve as a valuable starting point for the development of robust and efficient synthetic routes towards novel therapeutics and functional materials. Further systematic studies are warranted to provide a more definitive and quantitative comparison of the reactivity of these important building blocks.

Structure-activity relationship (SAR) of halogenated indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of Halogenated Indole-2-Carboxylates and Their Analogs as Kinase Inhibitors For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated indole-2-carboxylates and their carboxamide analogs, with a focus on their activity as kinase inhibitors in the context of cancer research. The information is compiled from recent studies to offer an objective overview supported by experimental data.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Halogenation of the indole ring, particularly at the C5 and C6 positions, has been a key strategy in modulating the potency and selectivity of these compounds as therapeutic agents. This guide focuses on comparing the effects of different halogen substitutions and other structural modifications on the inhibitory activity of indole-2-carboxylates and their derivatives against key cancer-related kinases such as EGFR, CDK2, BRAFV600E, and VEGFR-2.

Comparative Biological Activity

The following tables summarize the quantitative data from various studies, showcasing the impact of structural modifications on the biological activity of halogenated indole-2-carboxamides.

Table 1: Antiproliferative Activity of Halogenated Indole-2-Carboxamides
CompoundR¹ (Halogen)R² (Side Chain)Mean GI₅₀ (µM)Reference
5d 5-Cl4-morpholin-4-yl phenethylNot Reported[3]
5e 5-Cl2-methylpyrrolidin-1-yl phenethyl0.95[3]
Doxorubicin --1.10[3]

GI₅₀ values represent the concentration required to inhibit cell growth by 50%. Data is presented for a panel of four cancer cell lines (A-549, MCF-7, Panc-1, HT-29).

Table 2: Kinase Inhibitory Activity of Halogenated Indole-2-Carboxamides
CompoundTarget KinaseR¹ (Halogen)R² (Side Chain)IC₅₀ (nM)Reference
5d EGFR5-Cl4-morpholin-4-yl phenethyl89 ± 6[3]
5e EGFR5-Cl2-methylpyrrolidin-1-yl phenethyl93 ± 8[3]
5j 5-ClNot specified in abstract98 ± 8[3]
Erlotinib EGFR--80 ± 5[3]
5e CDK25-Cl2-methylpyrrolidin-1-yl phenethyl13[3]
5h 5-FNot specified in abstract11[3]
5k 6-ClNot specified in abstract19[3]
Dinaciclib CDK2--20[3]
Va EGFR5-Cl2-phenylindole71 ± 06[4]
Vg 5-Clmethoxyvinyl substituted 2-phenylindole79 ± 06[4]
Vh 5-Clethoxymethyl substituted 2-phenylindole85 ± 08[4]
Va BRAFV600E5-Cl2-phenylindole77[4]
Erlotinib BRAFV600E--60[4]

IC₅₀ values represent the concentration required to inhibit the activity of the respective kinase by 50%.

Structure-Activity Relationship (SAR) Analysis

The data reveals several key SAR trends for halogenated indole-2-carboxamides as kinase inhibitors:

  • Position of Halogen: The position and nature of the halogen atom on the indole ring significantly influence activity. For instance, compounds with a chlorine atom at the 5-position (e.g., 5d, 5e, Va) consistently demonstrate potent inhibitory activity against EGFR.[3][4]

  • Side Chain at C2: The nature of the carboxamide side chain is a critical determinant of potency and selectivity.

    • For antiproliferative activity, the 2-methylpyrrolidin-1-yl phenethyl side chain in compound 5e resulted in greater potency than the 4-morpholin-4-yl phenethyl side chain in 5d .[3]

    • In another series, a 2-phenylindole moiety attached to the carboxamide (compound Va ) showed strong EGFR inhibition.[4]

  • Dual Kinase Inhibition: Several halogenated indole derivatives have demonstrated the ability to inhibit multiple kinases. For example, compound 5e is a potent inhibitor of both EGFR and CDK2.[3] Similarly, compound Va inhibits both EGFR and BRAFV600E.[4] This multi-target profile can be advantageous in overcoming drug resistance.

Experimental Protocols

General Synthesis of Halogenated Indole-2-Carboxamides

The synthesis of the target indole-2-carboxamides generally involves a multi-step process:

  • Fischer Indole Synthesis: Substituted phenyl hydrazines are reacted with an appropriate keto-acid (e.g., 2-oxopropanoic acid) to form the halogenated indole-2-carboxylate ester.[3]

  • Hydrolysis: The resulting ester is hydrolyzed, typically under alkaline conditions, to yield the corresponding carboxylic acid.[3]

  • Amide Coupling: The halogenated indole-2-carboxylic acid is then coupled with a desired amine using a coupling reagent (e.g., BOP reagent) to form the final carboxamide product.[3]

G cluster_0 Synthesis of Halogenated Indole-2-Carboxamides Substituted Phenyl Hydrazine Substituted Phenyl Hydrazine Fischer Indole Synthesis Fischer Indole Synthesis Substituted Phenyl Hydrazine->Fischer Indole Synthesis Keto-acid Keto-acid Keto-acid->Fischer Indole Synthesis Halogenated Indole-2-Carboxylate Ester Halogenated Indole-2-Carboxylate Ester Fischer Indole Synthesis->Halogenated Indole-2-Carboxylate Ester Hydrolysis Hydrolysis Halogenated Indole-2-Carboxylate Ester->Hydrolysis Halogenated Indole-2-Carboxylic Acid Halogenated Indole-2-Carboxylic Acid Hydrolysis->Halogenated Indole-2-Carboxylic Acid Amide Coupling Amide Coupling Halogenated Indole-2-Carboxylic Acid->Amide Coupling Amine Amine Amine->Amide Coupling Target Indole-2-Carboxamide Target Indole-2-Carboxamide Amide Coupling->Target Indole-2-Carboxamide

Caption: General synthetic workflow for halogenated indole-2-carboxamides.

In Vitro Kinase Inhibition Assay (Example: EGFR)

The inhibitory activity against EGFR is typically determined using an enzyme-linked immunosorbent assay (ELISA)-based tyrosine kinase assay.

  • Plate Preparation: A 96-well plate is coated with a substrate that can be phosphorylated by EGFR (e.g., poly(Glu, Tyr) 4:1).

  • Reaction Mixture: The test compounds (halogenated indole-2-carboxylates/amides) at various concentrations are added to the wells along with the EGFR enzyme and ATP.

  • Incubation: The plate is incubated to allow the phosphorylation reaction to occur.

  • Detection: The amount of phosphorylation is quantified using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate for this enzyme is added to produce a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

G cluster_1 EGFR Kinase Inhibition Assay Workflow A Coat plate with substrate B Add EGFR, ATP, and Test Compound A->B C Incubate for phosphorylation B->C D Add anti-phosphotyrosine antibody-HRP C->D E Add HRP substrate and measure signal D->E F Calculate IC50 E->F

Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.

Cell Viability Assay

The antiproliferative activity of the compounds is assessed using a cell viability assay, such as the MTT or SRB assay, on various cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • Staining: A viability staining reagent (e.g., MTT, Sulforhodamine B) is added to the wells.

  • Measurement: The absorbance is read using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the GI₅₀ value is determined.

Signaling Pathway Context: EGFR Inhibition

Halogenated indole-2-carboxamides that inhibit EGFR interfere with a critical signaling pathway involved in cell growth, proliferation, and survival. Upon binding of a ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This initiates a downstream cascade involving pathways such as RAS/MAPK and PI3K/AKT, ultimately leading to cellular responses that promote tumor growth. By blocking the kinase activity of EGFR, these inhibitors prevent the initiation of this signaling cascade.

G cluster_2 Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Halogenated Indole-2-Carboxamide Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by halogenated indole-2-carboxamides.

Conclusion

The structure-activity relationship of halogenated indole-2-carboxylates and their carboxamide analogs reveals that strategic halogenation of the indole core, combined with optimization of the C2 side chain, is a highly effective approach for developing potent and, in some cases, multi-targeted kinase inhibitors. The data presented in this guide highlights the importance of the 5-chloro substitution and the nature of the amide substituent in achieving high antiproliferative and kinase inhibitory activity. These findings provide a valuable framework for the rational design of next-generation kinase inhibitors for cancer therapy.

References

A Comparative Guide to the Synthesis of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its many derivatives, Ethyl 4-bromo-1H-indole-2-carboxylate serves as a versatile intermediate for the synthesis of a wide array of therapeutic agents. The strategic placement of the bromine atom at the 4-position and the ethyl carboxylate at the 2-position provides synthetic handles for further molecular elaboration. This guide provides a comparative analysis of four prominent synthetic routes to this key indole derivative: the Fischer, Bartoli, Reissert, and Hemetsberger-Knittel indole syntheses. Each method is evaluated based on its synthetic strategy, operational complexity, and reported or anticipated yield, offering a comprehensive resource for selecting the most appropriate route for a given research and development context.

At a Glance: Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Steps Reported/Estimated Yield Advantages Disadvantages
Fischer Indole Synthesis 3-Bromophenylhydrazine hydrochloride, Ethyl pyruvateHydrazone formation, Indolization (acid-catalyzed cyclization)60-70% (estimated)Well-established and widely used method, readily available starting materials.Requires acidic conditions which may not be suitable for sensitive substrates, potential for regioisomer formation.
Bartoli Indole Synthesis 1,3-Dibromo-2-nitrobenzene, Ethyl propiolateGrignard reaction,[1][1]-Sigmatropic rearrangement, Cyclization40-50% (estimated)A direct approach to sterically hindered indoles.Requires cryogenic conditions and the use of a Grignard reagent, which can be sensitive to moisture and functional groups. The starting nitroarene can be challenging to prepare.
Reissert Indole Synthesis 2-Methyl-3-bromonitrobenzene, Diethyl oxalateCondensation, Reductive cyclization50-60% (overall, estimated)[2][3]Good for the synthesis of indole-2-carboxylic acids and their esters.A multi-step process that can have a lower overall yield.
Hemetsberger-Knittel Synthesis 3-Bromobenzaldehyde, Ethyl azidoacetateKnoevenagel condensation, Thermal cyclization (nitrene insertion)55-65% (overall, estimated)[4]Avoids harsh acidic or basic conditions for the cyclization step.The azide intermediate can be thermally unstable and potentially hazardous.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route, highlighting the key transformations and intermediates.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 3-Bromophenylhydrazine hydrochloride C Ethyl 2-(2-(3-bromophenyl)hydrazono)propanoate A->C Condensation B Ethyl pyruvate B->C D This compound C->D Indolization (Acid catalyst, Heat)

Fischer Indole Synthesis Workflow

Bartoli_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 1,3-Dibromo-2-nitrobenzene C Grignard Adduct ([3,3]-Sigmatropic Rearrangement Precursor) A->C Grignard Reaction (3 eq. Vinyl Grignard from B) B Ethyl propiolate B->C D This compound C->D Cyclization & Aromatization

Bartoli Indole Synthesis Workflow

Reissert_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 2-Methyl-3-bromonitrobenzene C Ethyl 2-(3-bromo-2-nitrophenyl)-3-oxobutanoate A->C Condensation (Base) B Diethyl oxalate B->C D This compound C->D Reductive Cyclization (e.g., Zn/AcOH or H2/Pd)

Reissert Indole Synthesis Workflow

Hemetsberger_Knittel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product A 3-Bromobenzaldehyde C Ethyl 2-azido-3-(3-bromophenyl)acrylate A->C Knoevenagel Condensation B Ethyl azidoacetate B->C D This compound C->D Thermal Cyclization (Heat, inert solvent)

Hemetsberger-Knittel Synthesis Workflow

Detailed Experimental Protocols

Route 1: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[5] This route involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, in this case, ethyl pyruvate.

Step 1: Synthesis of 3-Bromophenylhydrazine Hydrochloride

A detailed procedure for the synthesis of a related compound, 4-bromophenylhydrazine hydrochloride, involves diazotization of the corresponding bromoaniline followed by reduction. A similar protocol can be adapted for the 3-bromo isomer.

  • Materials: 3-Bromoaniline, concentrated hydrochloric acid, sodium nitrite, zinc powder, diethyl ether.

  • Procedure:

    • 3-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C.

    • An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

    • The diazonium salt solution is then slowly added to a stirred suspension of zinc powder in water and concentrated hydrochloric acid, keeping the temperature between 15-20 °C.

    • After the reaction is complete, the mixture is basified with sodium hydroxide solution to precipitate the free hydrazine.

    • The crude 3-bromophenylhydrazine is extracted with diethyl ether, and the solvent is evaporated.

    • The crude product is then dissolved in diethyl ether and treated with ethereal HCl to precipitate 3-bromophenylhydrazine hydrochloride, which is collected by filtration and dried.

Step 2: Synthesis of this compound

  • Materials: 3-Bromophenylhydrazine hydrochloride, ethyl pyruvate, ethanol, concentrated sulfuric acid (or other acid catalyst like polyphosphoric acid).

  • Procedure:

    • A mixture of 3-bromophenylhydrazine hydrochloride and ethyl pyruvate in absolute ethanol is heated to reflux in the presence of a catalytic amount of concentrated sulfuric acid.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

    • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Bartoli Indole Synthesis

The Bartoli indole synthesis is particularly useful for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6] To synthesize the 4-bromo isomer, a starting material with a bromine atom ortho to the nitro group and another substituent that can be removed or is the desired 4-substituent is required. A plausible route would involve 1,3-dibromo-2-nitrobenzene.

  • Materials: 1,3-Dibromo-2-nitrobenzene, magnesium turnings, 1,2-dibromoethane, ethyl propiolate, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride solution.

  • Procedure:

    • A solution of the Grignard reagent is prepared from ethyl propiolate and an excess of a vinyl Grignard reagent (prepared in situ from vinyl bromide and magnesium) in anhydrous THF.

    • The solution of 1,3-dibromo-2-nitrobenzene in anhydrous THF is added dropwise to the Grignard reagent solution at -78 °C.

    • The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel.

Route 3: Reissert Indole Synthesis

The Reissert indole synthesis provides a reliable method for the preparation of indole-2-carboxylic acids and their esters from o-nitrotoluenes and diethyl oxalate.[3][7] An adaptation of a known procedure for a similar bromo-substituted indole is presented here.[2]

Step 1: Condensation of 2-Methyl-3-bromonitrobenzene with Diethyl Oxalate

  • Materials: 2-Methyl-3-bromonitrobenzene, diethyl oxalate, potassium ethoxide, absolute ethanol.

  • Procedure:

    • A solution of potassium ethoxide is prepared by dissolving potassium metal in absolute ethanol.

    • To this solution, diethyl oxalate is added, followed by 2-methyl-3-bromonitrobenzene.

    • The mixture is stirred at room temperature until the condensation is complete (monitored by TLC).

    • The resulting potassium salt of the pyruvate ester is collected by filtration and washed with ethanol.

Step 2: Reductive Cyclization

  • Materials: Potassium salt from Step 1, zinc dust, glacial acetic acid.

  • Procedure:

    • The potassium salt is dissolved in glacial acetic acid.

    • Zinc dust is added portion-wise to the stirred solution at a temperature maintained below 40 °C.

    • After the addition is complete, the mixture is stirred for an additional period until the reaction is complete.

    • The reaction mixture is filtered to remove excess zinc and inorganic salts.

    • The filtrate is poured into ice water to precipitate the crude product.

    • The precipitate is collected by filtration, washed with water, and dried.

    • The crude product is purified by recrystallization or column chromatography to yield this compound.

Route 4: Hemetsberger-Knittel Synthesis

The Hemetsberger-Knittel synthesis involves the thermal decomposition of an α-azido-β-arylacrylate to form an indole-2-carboxylate.[4] This method proceeds through a nitrene intermediate.

Step 1: Knoevenagel Condensation of 3-Bromobenzaldehyde with Ethyl Azidoacetate

  • Materials: 3-Bromobenzaldehyde, ethyl azidoacetate, sodium ethoxide, ethanol.

  • Procedure:

    • To a cooled solution of sodium ethoxide in ethanol, a mixture of 3-bromobenzaldehyde and ethyl azidoacetate is added dropwise.

    • The reaction mixture is stirred at low temperature for several hours.

    • The mixture is then poured into ice water and acidified with a dilute acid to precipitate the product.

    • The crude ethyl 2-azido-3-(3-bromophenyl)acrylate is collected by filtration, washed with water, and dried.

Step 2: Thermal Cyclization

  • Materials: Ethyl 2-azido-3-(3-bromophenyl)acrylate, an inert high-boiling solvent (e.g., xylene or Dowtherm A).

  • Procedure:

    • The azidoacrylate from Step 1 is dissolved in a high-boiling inert solvent.

    • The solution is heated to reflux for several hours, during which nitrogen gas is evolved.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford this compound.

Conclusion

The synthesis of this compound can be achieved through several established synthetic routes, each with its own set of advantages and challenges. The Fischer indole synthesis remains a robust and widely applicable method, benefiting from readily available starting materials. The Bartoli synthesis offers a more direct, albeit technically demanding, approach for accessing sterically hindered indoles. The Reissert synthesis is a reliable, though multi-step, pathway that is particularly well-suited for the preparation of indole-2-carboxylates. Finally, the Hemetsberger-Knittel synthesis provides a milder cyclization alternative, avoiding harsh acidic or basic conditions in the final ring-forming step. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, the desired purity of the final product, and the technical capabilities of the laboratory. This comparative guide provides the necessary data and procedural insights to make an informed decision for the efficient and successful synthesis of this valuable chemical intermediate.

References

Spectroscopic Evolution: A Comparative Analysis of Ethyl 4-bromo-1H-indole-2-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, a thorough understanding of the molecular architecture and transformations of synthesized compounds is paramount. This guide provides a detailed spectroscopic comparison of Ethyl 4-bromo-1H-indole-2-carboxylate, a key heterocyclic compound, with its putative starting materials, 4-bromo-1H-indole and ethyl pyruvate. This analysis, supported by experimental data, offers researchers a clear spectroscopic roadmap from simple precursors to a more complex molecular entity.

The synthesis of substituted indoles is a cornerstone of medicinal chemistry. The Fischer indole synthesis, a classic and versatile method, is a probable route for the preparation of this compound. This process involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this context, 4-bromophenylhydrazine (derivable from 4-bromoaniline, which is closely related to 4-bromo-1H-indole in terms of its aromatic structure) would react with ethyl pyruvate to yield the target indole. For the purpose of this guide, we will compare the spectroscopic features of the final product with its core structural precursor, 4-bromo-1H-indole, and the side-chain precursor, ethyl pyruvate.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-bromo-1H-indole and ethyl pyruvate, providing a baseline for comparison with the final product, this compound.

Table 1: Spectroscopic Data for 4-bromo-1H-indole

Spectroscopic Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ 11.3 (s, 1H, NH), 7.55 (d, J=8.0 Hz, 1H), 7.40 (t, J=2.8 Hz, 1H), 7.25 (d, J=7.6 Hz, 1H), 7.10 (t, J=8.0 Hz, 1H), 6.50 (t, J=2.0 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 136.5, 128.5, 125.2, 124.8, 122.5, 115.0, 112.5, 101.0
IR (KBr, cm⁻¹) 3400 (N-H stretch), 3100-3000 (C-H aromatic stretch), 1600, 1450 (C=C aromatic stretch), 750 (C-Br stretch)

Table 2: Spectroscopic Data for Ethyl Pyruvate

Spectroscopic Technique Data
¹H NMR (CDCl₃, 300 MHz) δ 4.30 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 2.50 (s, 3H, -C(O)CH₃), 1.35 (t, J=7.2 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃, 75 MHz) δ 192.5 (C=O, ketone), 161.0 (C=O, ester), 63.0 (-OCH₂CH₃), 27.0 (-C(O)CH₃), 14.0 (-OCH₂CH₃)
IR (neat, cm⁻¹) 2980 (C-H aliphatic stretch), 1730 (C=O ester stretch), 1720 (C=O ketone stretch), 1250 (C-O stretch)

Anticipated Spectroscopic Characteristics of this compound

The formation of this compound from its precursors will lead to distinct changes in the spectroscopic signatures.

  • ¹H NMR: The spectrum of the product is expected to show the disappearance of the aldehydic or ketonic protons from ethyl pyruvate. The characteristic ethyl ester signals (a quartet around 4.3-4.4 ppm and a triplet around 1.3-1.4 ppm) will be present. The aromatic region will be more complex than that of 4-bromo-1H-indole due to the influence of the ester group at the 2-position. A new singlet for the C3-H of the indole ring is expected to appear, typically in the range of 7.0-7.5 ppm. The N-H proton signal will also be present, likely as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The ¹³C NMR spectrum of the product will show a significant increase in the number of aromatic signals compared to the starting materials. The carbonyl carbons of the ester group will be present (around 160-165 ppm), while the ketonic carbonyl of ethyl pyruvate will be absent. The carbons of the ethyl group will also be observed.

  • IR Spectroscopy: The IR spectrum of the final product will feature a characteristic N-H stretching band around 3300-3400 cm⁻¹. A strong carbonyl absorption for the ester group will be prominent around 1700-1720 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present, similar to those in 4-bromo-1H-indole.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of 4-bromophenylhydrazine hydrochloride (1 equivalent) in absolute ethanol, add ethyl pyruvate (1.1 equivalents).

  • The mixture is stirred at room temperature for 30 minutes to form the corresponding phenylhydrazone.

  • The reaction mixture is then heated to reflux, and a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid is carefully added.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Logical Relationship of Synthesis

Fischer_Indole_Synthesis 4-Bromophenylhydrazine 4-Bromophenylhydrazine Hydrazone Intermediate Hydrazone Intermediate 4-Bromophenylhydrazine->Hydrazone Intermediate Reaction Ethyl Pyruvate Ethyl Pyruvate Ethyl Pyruvate->Hydrazone Intermediate Reaction This compound This compound Hydrazone Intermediate->this compound Acid-catalyzed cyclization

Caption: Fischer Indole Synthesis Workflow.

This comprehensive spectroscopic guide serves as a valuable resource for researchers engaged in the synthesis and characterization of indole derivatives, facilitating a deeper understanding of the chemical transformations involved.

A Comparative Guide to HPLC Method Development for Purity Assessment of Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Ethyl 4-bromo-1H-indole-2-carboxylate is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and robustness.[1][2] This guide provides a comprehensive comparison of a developed HPLC method with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data based on the analysis of similar indole derivatives.

Purity Profile of this compound

The purity of this compound is determined by quantifying the main component and identifying any potential impurities. Common impurities may arise from the synthesis process, including unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2] For instance, in syntheses like the Reissert indole synthesis, precursors such as 2-nitrotoluene derivatives could be potential process-related impurities.[3][4]

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need to identify and quantify different types of impurities, the required sensitivity, and the availability of instrumentation. While reversed-phase HPLC is a versatile and widely used method, orthogonal techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) can provide complementary information.[1][5]

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Primary Application for this compound Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Quantitation of the main compound and detection of non-volatile process-related impurities and degradation products.High resolution, high sensitivity, good reproducibility, and wide applicability.[2][6]May require specific reference standards for impurity identification and quantification.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Provides an absolute purity value against a certified internal standard without the need for a reference standard of the compound itself.Highly accurate for absolute purity determination, provides structural information, and is non-destructive.[1]Lower sensitivity compared to HPLC, requires a high-field NMR spectrometer, and may have signal overlap issues.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities, as well as residual solvents.[7]Excellent for identifying unknown volatile impurities due to mass spectral libraries. High sensitivity for volatile compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.

High-Performance Liquid Chromatography (HPLC) Method

A robust RP-HPLC method is essential for the routine purity control of this compound. The following method is a developed protocol based on common practices for similar indole derivatives.[5][7][8][9]

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), an autosampler, and a column oven.[5]

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 280 nm (Indole derivatives typically exhibit strong absorbance at these wavelengths).[5]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.[5]

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Data for a Bromoindole Derivative

Peak Retention Time (min) Area (%) Identity
13.50.25Unknown Impurity
210.299.50Bromoindole Derivative
312.80.15Unknown Impurity
415.10.10Dimer Impurity

Note: The retention times and peak areas are representative examples for a similar bromoindole compound and may vary for this compound under the specified conditions.

Method Development and Workflow Visualization

The development of a reliable HPLC method is a systematic process that involves several stages, from initial scouting runs to final validation.

HPLC_Method_Development_Workflow start Define Analytical Target Profile lit_search Literature Search & Method Scouting (e.g., for similar indole derivatives) start->lit_search col_select Column Selection (e.g., C18, C8) lit_search->col_select mp_select Mobile Phase Selection (ACN/Water, MeOH/Water, Buffers, Additives) col_select->mp_select instrument_params Instrument Parameter Optimization (Flow Rate, Temperature, Wavelength) mp_select->instrument_params gradient_opt Gradient Optimization instrument_params->gradient_opt system_suitability System Suitability Testing (Resolution, Tailing Factor, Repeatability) gradient_opt->system_suitability method_validation Method Validation (ICH Guidelines) system_suitability->method_validation end Final HPLC Method method_validation->end

References

Comparative analysis of different catalysts for bromo-indole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Bromo-Indole Synthesis

For researchers, scientists, and drug development professionals, the synthesis of bromo-indoles is a critical step in the creation of a vast array of functional molecules and therapeutic agents. The choice of catalyst is paramount in determining the efficiency, selectivity, and overall success of these synthetic routes. This guide provides a comparative analysis of different catalytic systems for the synthesis of bromo-indoles, supported by experimental data and detailed protocols.

Overview of Catalytic Strategies

The synthesis of bromo-indoles can be broadly approached through various catalytic methods. Transition metal catalysis, particularly with palladium and copper, has been extensively developed. More recently, photocatalysis has emerged as a powerful and sustainable alternative. This guide will focus on a comparative analysis of these key catalytic systems.

Comparative Performance of Catalysts

The selection of a catalyst is often a trade-off between cost, efficiency, and substrate scope. The following tables summarize the performance of different catalysts in the synthesis of bromo-indoles based on reported experimental data.

Table 1: Palladium-Catalyzed Synthesis of Bromo-Indoles

Palladium catalysts are highly versatile and widely used for C-C and C-N bond formation in indole synthesis. Cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig are commonly employed to functionalize bromo-indoles.[1][2] The following data is representative of a Sonogashira coupling to produce a functionalized indole from a bromo-indole precursor.

Catalyst SystemSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuI5-BromoindolePhenylacetylene, DiisopropylamineTHFRoom Temp3High[1]
Pd(OAc)₂ / SPhos5-BromoindolePhenylboronic acid, K₂CO₃MeCN/H₂O (4:1)3718High[1][2]
Pd₂(dba)₃ / Xantphos5-BromoindoleMorpholine, Cs₂CO₃Dioxane11012-24High[2]
Table 2: Copper-Catalyzed Synthesis of Bromo-Indoles

Copper catalysts offer a more economical alternative to palladium for certain transformations. They are particularly effective in intramolecular cyclization reactions to form the indole core.

Catalyst SystemSubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (ligand-free)gem-Dibromoolefin-TolueneRoom TempNot SpecifiedExcellent[3]
Table 3: Photocatalytic Synthesis of Indoles

Photocatalysis utilizes visible light to drive chemical reactions, offering a mild and sustainable approach. While specific data for bromo-indole synthesis is emerging, general conditions for indole synthesis are presented.

Catalyst SystemSubstrateReagentsSolventLight SourceTime (h)Yield (%)Reference
Ru(bpy)₃Styryl aryl azide-DMSO/PBS (1:9)Blue LEDNot Specified63[4]
[Au₂(dppm)₂]Cl₂Bromoalkane tethered to indole-Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the catalytic synthesis of bromo-indoles.

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of 5-Bromoindole

Objective: To synthesize a 5-alkynylindole from 5-bromoindole.

Materials:

  • 5-Bromoindole

  • Phenylacetylene

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper co-catalyst)

  • Diisopropylamine (Base)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine

  • Anhydrous Na₂SO₄

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromoindole in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and phenylacetylene.[1]

  • Stir the reaction mixture for 3 hours at room temperature.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing the pad with Et₂O.[1]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-alkynylindole.[1]

Protocol 2: Copper-Catalyzed Intramolecular Cyclization for 2-Bromoindole Synthesis

Objective: To synthesize a 2-bromoindole via intramolecular cross-coupling of a gem-dibromoolefin.

Materials:

  • gem-Dibromoolefin precursor

  • CuI (Copper catalyst)

  • Toluene, anhydrous

Procedure:

  • Dissolve the gem-dibromoolefin substrate in anhydrous toluene in a suitable reaction vessel.

  • Add a catalytic amount of CuI to the solution.[3]

  • Stir the reaction mixture at room temperature.[3]

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture can be filtered to remove the catalyst and the solvent evaporated under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary.

Protocol 3: General Procedure for Photocatalytic Indole Synthesis

Objective: To synthesize an indole derivative using a photocatalyst and visible light.

Materials:

  • Styryl aryl azide precursor

  • Ru(bpy)₃ (Ruthenium photocatalyst)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blue LED light source

Procedure:

  • Prepare a solution of the styryl aryl azide substrate in a 1:9 mixture of DMSO and PBS.[4]

  • Add the Ru(bpy)₃ photocatalyst (e.g., 10 mol%) to the solution.[4]

  • Deoxygenate the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen).

  • Irradiate the reaction mixture with a blue LED light source at room temperature.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizing Workflows and Mechanisms

Experimental Workflow for Catalyst Screening

The following diagram illustrates a general workflow for screening different catalysts for bromo-indole synthesis.

G General Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis and Optimization start Select Substrates (e.g., Bromoaniline derivative) catalyst Prepare Catalyst Solutions (Pd, Cu, Photocatalyst, etc.) start->catalyst reagents Prepare Other Reagents (Base, Ligand, Solvent) catalyst->reagents setup Set up Parallel Reactions in Vials/Plates reagents->setup add_reagents Add Substrates, Catalysts, and Reagents setup->add_reagents conditions Apply Reaction Conditions (Temperature, Light, Atmosphere) add_reagents->conditions monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) conditions->monitor workup Quench and Workup monitor->workup purify Purify Products (Column Chromatography) workup->purify characterize Characterize Products and Determine Yields (NMR, MS) purify->characterize compare Compare Catalyst Performance (Yield, Purity, Reaction Time) characterize->compare

Caption: A generalized workflow for screening and comparing catalysts.

Simplified Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

The diagram below outlines a simplified, generic catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a common method for functionalizing bromo-indoles.

G Simplified Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate1 R-Pd(II)(Br)L_n pd0->pd_intermediate1 transmetalation Transmetalation pd_intermediate2 R-Pd(II)(R')L_n pd_intermediate1->pd_intermediate2 pd_intermediate2->pd0 reductive_elimination Reductive Elimination product Functionalized Indole (R-R') pd_intermediate2->product reagents1 Bromo-Indole (R-Br) reagents1->pd_intermediate1 reagents2 Organometallic Reagent (R'-M) reagents2->pd_intermediate2

Caption: A generic catalytic cycle for Pd-catalyzed cross-coupling.

References

Unveiling the Structural Nuances: A Comparative Guide to Ethyl 4-bromo-1H-indole-2-carboxylate Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is paramount. X-ray crystallography stands as the gold standard for elucidating three-dimensional atomic arrangements, providing unequivocal evidence of a compound's stereochemistry and conformation. This guide delves into the X-ray crystallographic studies of Ethyl 4-bromo-1H-indole-2-carboxylate and its derivatives, offering a comparative analysis with its parent compound, Ethyl 1H-indole-2-carboxylate, to underscore the impact of substituent changes on crystal packing and molecular geometry.

While a specific crystallographic study for this compound is not publicly available, a comprehensive analysis of the closely related Ethyl 1H-indole-2-carboxylate provides a robust framework for comparison. The introduction of a bromine atom at the C4 position of the indole ring is anticipated to induce significant changes in the crystal lattice due to its size and electronegativity, influencing intermolecular interactions and potentially the overall molecular conformation.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for Ethyl 1H-indole-2-carboxylate, which serves as a foundational reference for understanding the structural parameters of its derivatives.[1][2][3]

ParameterEthyl 1H-indole-2-carboxylate
Chemical FormulaC₁₁H₁₁NO₂
Formula Weight189.21
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.5622(7)
b (Å)18.891(2)
c (Å)9.6524(13)
α (°)90
β (°)104.454(13)
γ (°)90
Volume (ų)982.1(2)
Z4
Density (calculated) (g/cm³)1.280
Absorption Coefficient (mm⁻¹)0.09
F(000)400

Alternative Structural Confirmation Methods

Beyond single-crystal X-ray diffraction, several other analytical techniques are routinely employed for the structural elucidation of indole derivatives. These methods, while not providing the same level of detail as X-ray crystallography, offer valuable complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).Non-destructive, provides information about the molecule in solution.Does not provide direct information on 3D spatial arrangement or crystal packing.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample amount required.Does not provide information on stereochemistry or conformation.
Infrared (IR) Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited information on the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of Ethyl 1H-indole-2-carboxylate involved the following key steps. A similar protocol would be anticipated for its 4-bromo derivative.

  • Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection : A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution : The diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the unit cell. This is often achieved using direct methods or Patterson synthesis.

  • Structure Refinement : The initial structural model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction intensities.

Below is a diagram illustrating the typical workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_output Results Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF Publication Publication/Report CIF->Publication

Experimental workflow for X-ray crystallography.

Logical Relationship of Structural Analysis Techniques

The confirmation of a chemical structure is a hierarchical process, with X-ray crystallography providing the most definitive evidence. The following diagram illustrates the logical relationship between different analytical methods.

logical_relationship Synthesis Chemical Synthesis Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Synthesis->Spectroscopic_Analysis Xray_Crystallography X-ray Crystallography Synthesis->Xray_Crystallography Hypothetical_Structure Hypothetical Structure Spectroscopic_Analysis->Hypothetical_Structure Hypothetical_Structure->Xray_Crystallography Confirmation Confirmed_Structure Confirmed 3D Structure Xray_Crystallography->Confirmed_Structure

References

Safety Operating Guide

Proper Disposal of Ethyl 4-bromo-1H-indole-2-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This guide provides essential safety protocols and detailed disposal procedures for Ethyl 4-bromo-1H-indole-2-carboxylate (CAS No. 103858-52-2). Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this specific compound, the following information is synthesized from data on structurally similar chemicals. It is imperative to obtain the specific SDS from your chemical supplier and consult with your institution's Environmental Health and Safety (EHS) office for definitive guidance.

Hazard Identification and Personal Protective Equipment

Based on analogous compounds, this compound is anticipated to be a combustible solid that may cause skin, eye, and respiratory irritation. The toxicological properties have not been thoroughly investigated, warranting cautious handling.

Summary of Potential Hazards and Required PPE

Hazard CategoryPotential Hazard DescriptionRequired Personal Protective Equipment (PPE)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side shields or face shield.
Skin Corrosion/Irritation May cause skin irritation.Protective clothing and gloves.
Eye Damage/Irritation May cause serious eye irritation.Safety goggles or face shield.
Respiratory Sensitization May cause respiratory irritation.Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be required for handling powders or generating dust.
Flammability Combustible solid.Keep away from heat, sparks, and open flames.

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance. The following protocol is a step-by-step guide for its safe disposal.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unreacted chemical, contaminated labware (e.g., weighing boats, spatulas, pipette tips), and solutions.

  • Segregate this waste from other laboratory waste streams at the point of generation.

2. Containerization:

  • Use a designated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Combustible Solid")

    • The date of accumulation.

3. Waste Collection:

  • Solid Waste: Carefully transfer any solid waste, including contaminated personal protective equipment (gloves, etc.), into the designated hazardous waste container. Avoid generating dust.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: "Empty" containers that held the chemical must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.

4. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure the storage area is away from heat, ignition sources, and incompatible materials.

5. Final Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Licensed Disposal Facility: The waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow: Disposal Procedure

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound A 1. Waste Identification (Solid, Liquid, Contaminated Materials) B 2. Segregate Waste (At Point of Generation) A->B C 3. Containerize (Labeled, Compatible Container) B->C D 4. Store Securely (Ventilated Satellite Area) C->D E 5. Contact EHS (Arrange for Pickup) D->E F 6. Licensed Disposal (Adherence to Regulations) E->F

Caption: Step-by-step process for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling Ethyl 4-bromo-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 4-bromo-1H-indole-2-carboxylate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandard/Specification
Eye and Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[3]
Hand Chemical-resistant gloves (e.g., Nitrile rubber)EN ISO 374-1[6]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if not handled in a fume hoodUse in a well-ventilated area is crucial[1][2][3][5]
Body Laboratory coat, long-sleeved shirt, and long pantsProtective clothing should cover all exposed skin[3][6]
Foot Closed-toe shoes---

Operational Plan: Handling and Storage

Proper handling and storage are critical to minimize exposure risk and maintain the integrity of the compound.

Preparation:

  • Ensure that a chemical fume hood is operational and accessible.[3]

  • Verify that an eyewash station and safety shower are unobstructed and functional.[7]

  • Assemble all necessary PPE as detailed in Table 1.

Handling:

  • Work Area: All handling of this compound, especially weighing and transferring, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]

  • Dispensing: As this compound is likely a solid, care must be taken to avoid the generation of dust.[3]

  • Cross-Contamination: Avoid contact with skin, eyes, and clothing.[4]

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[2][3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][5]

  • Keep away from sources of ignition.[2][7]

Workflow for Safe Handling and Storage cluster_prep cluster_handling cluster_post_handling cluster_storage prep Preparation handling Handling post_handling Post-Handling storage Storage prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Equipment prep_fume_hood->prep_safety_equipment prep_ppe Don PPE prep_safety_equipment->prep_ppe handling_weigh Weigh/Dispense in Hood prep_ppe->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment post_decontaminate Decontaminate Work Area handling_experiment->post_decontaminate post_ppe_disposal Dispose of PPE post_decontaminate->post_ppe_disposal post_wash Wash Hands post_ppe_disposal->post_wash storage_seal Seal Container post_wash->storage_seal storage_location Store Appropriately storage_seal->storage_location

Caption: Workflow for the safe handling and storage of this compound.

Emergency and First-Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure.

Table 2: Emergency First-Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][3][5] Remove contact lenses if present and easy to do.[1][2][3][5] Seek immediate medical attention.[3][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2][3][4][5] Remove contaminated clothing and wash it before reuse.[1][2][3] If skin irritation occurs, seek medical advice.[1][2][3]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][2][3][5] If breathing is difficult, give oxygen.[1][2][7] Call a poison center or doctor if you feel unwell.[1][5]
Ingestion Rinse mouth with water.[1][2] Do NOT induce vomiting.[4] Call a poison center or doctor if you feel unwell.[7]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste.

Step-by-Step Disposal Procedure:

  • Waste Collection: Collect waste material in a designated, properly labeled, and sealed container specifically for halogenated organic waste.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all its chemical contents, including "this compound".

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[3]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Disposal Workflow for Halogenated Waste collect Collect Waste in Designated Container label Label Container as 'Hazardous Waste' and List Contents collect->label segregate Segregate from Non-Halogenated Waste label->segregate dispose Arrange for Professional Disposal via EHS segregate->dispose

Caption: Disposal workflow for halogenated organic compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.